Technical Guide: Mechanism of Action of 1-(2,6-Dichlorobenzyloxy)urea on CYP450
The following technical guide details the mechanism of action for 1-(2,6-Dichlorobenzyloxy)urea , a specialized probe used to investigate the active site topology and catalytic mechanism of Cytochrome P450 (CYP450) enzym...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanism of action for 1-(2,6-Dichlorobenzyloxy)urea , a specialized probe used to investigate the active site topology and catalytic mechanism of Cytochrome P450 (CYP450) enzymes. This guide focuses on its role as a Mechanism-Based Inactivator (MBI) , also known as a suicide substrate.[1][2]
Executive Summary
1-(2,6-Dichlorobenzyloxy)urea is a synthetic N-alkoxyurea derivative designed as a mechanism-based inactivator for cytochrome P450 enzymes. Unlike competitive inhibitors that reversibly bind to the active site, this compound undergoes a "lethal synthesis" catalyzed by the enzyme itself. The presence of the 2,6-dichlorobenzyl moiety is a critical structural feature; the chlorine atoms sterically block the typical sites of aromatic hydroxylation, channeling the catalytic power of the heme iron toward the benzylic carbon or the N-alkoxy bond. This results in the generation of a highly reactive intermediate that covalently modifies the heme prosthetic group or the apoprotein, leading to irreversible loss of enzymatic function.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]
-bond donor/acceptor) to anchor the molecule within the distal pocket of the CYP active site.
2,6-Dichlorobenzyl Group: A lipophilic anchor that positions the molecule near the heme iron. The ortho-chlorines prevent ring oxidation and stabilize the benzylic radical/cation intermediate.
N-O Linkage: The chemically labile bond susceptible to homolytic or heterolytic cleavage upon oxidation.
Mechanism of Inactivation: The "Lethal Synthesis"
The inactivation of CYP450 by 1-(2,6-Dichlorobenzyloxy)urea proceeds via a
-dependent pathway. The enzyme attempts to metabolize the inhibitor, but the resulting intermediate destroys the catalyst.
Phase I: Recognition and Binding (
)
The compound enters the CYP450 active site (e.g., CYP3A4, CYP2B6) driven by hydrophobic interactions between the dichlorobenzyl ring and the hydrophobic residues of the substrate access channel. The urea "tail" may interact with polar residues (e.g., Threonine or Serine) in the distal pocket, orienting the benzylic carbon directly above the heme iron-oxo species (Compound I).
Phase II: The Catalytic Trigger (
)
The catalytic cycle initiates with the transfer of an electron from NADPH-P450 reductase, leading to the formation of the highly reactive Compound I (
).
Hydrogen Abstraction: Compound I abstracts a hydrogen atom from the benzylic carbon of the inhibitor. This is favored due to the stabilization of the resulting radical by the aromatic ring and the adjacent oxygen.
Reaction:
Phase III: The Suicide Event
The fate of the benzylic radical (
) determines the mode of inactivation:
Pathway A: Heme Alkylation (Major Route)
The benzylic radical (or the subsequent carbocation formed by electron transfer) attacks one of the pyrrole nitrogens of the heme porphyrin ring. This disrupts the conjugation of the porphyrin, destroying its ability to bind oxygen or accept electrons. This often results in the formation of a "green pigment" (N-alkylated porphyrin) and loss of the characteristic Soret peak at 450 nm.
Pathway B: Fragmentation & Reactive Nitrogen Species
The radical may undergo
-scission or hydroxylation to form a hemiacetal, which collapses to release 2,6-dichlorobenzaldehyde and a reactive hydroxyurea-derived radical (e.g., nitroxyl, HNO). These species can modify essential cysteine residues on the apoprotein, leading to protein aggregation or active site occlusion.
Visualization: The Catalytic Cycle of Inactivation
Caption: The bifurcation of the catalytic cycle. The enzyme processes the substrate into a radical intermediate which partitions between harmless metabolite release and irreversible covalent modification of the heme or protein.
Kinetic Characterization
To validate 1-(2,6-Dichlorobenzyloxy)urea as a mechanism-based inactivator, three key parameters must be determined experimentally:
Parameter
Symbol
Definition
Significance
Inactivation Constant
Concentration of inhibitor at half-maximal inactivation rate.
Reflects the affinity of the inhibitor for the enzyme's active site.
Maximal Inactivation Rate
The rate constant of enzyme loss at infinite inhibitor concentration.
Represents the efficiency of the "lethal" step (conversion of E-S to E-Inact).
Partition Ratio
Moles of metabolite formed per mole of enzyme inactivated.
. A lower ratio indicates a more potent suicide inhibitor (fewer "misses" before a "hit").
and values. It distinguishes MBI from reversible inhibition by using a "dilution" step.
Reagents
Enzyme System: Human Liver Microsomes (HLM) or Recombinant CYP (e.g., rCYP3A4).
Probe Substrate: Testosterone (for CYP3A4) or Midazolam.
Inhibitor: 1-(2,6-Dichlorobenzyloxy)urea (dissolved in MeOH/DMSO, <0.5% v/v final).
Cofactor: NADPH regenerating system (Glucose-6-phosphate, G6PDH, NADP+).
Workflow
Primary Incubation (Inactivation Step):
Incubate CYP enzyme with varying concentrations of 1-(2,6-Dichlorobenzyloxy)urea (0, 1, 5, 10, 50
).
Initiate with NADPH.
At time points
min, remove an aliquot.
Dilution (Specificity Step):
Dilute the aliquot 10-20 fold into a secondary reaction mixture containing the Probe Substrate (e.g., Testosterone) and excess NADPH.
Note: This dilution reduces the concentration of the inhibitor below its reversible
, ensuring that any observed inhibition is due to irreversible inactivation that occurred in step 1.
Secondary Incubation (Activity Measurement):
Incubate for a fixed time (e.g., 10 min) to allow metabolite formation from the probe substrate.
Terminate reaction with ice-cold Acetonitrile.
Analysis:
Quantify probe metabolite (e.g., 6
-hydroxytestosterone) via LC-MS/MS.
Plot
vs. Time for each inhibitor concentration.
The slope of each line is
.
Plot
vs. (Kitz-Wilson plot) to derive and .
Visualization: Experimental Workflow
Caption: The critical dilution step (Step 3) ensures that only irreversible inactivation is measured, distinguishing MBI from competitive inhibition.
Implications for Drug Development[2]
False Negatives in Screening: If this compound is used in a standard
assay (without pre-incubation), it may appear weak. Its true potency is time-dependent.[4]
Drug-Drug Interactions (DDI): Compounds with this structural motif pose a high risk of clinical DDI. The destroyed CYP enzyme must be resynthesized by the liver (turnover half-life ~24-36 hours), leading to long-lasting effects even after the drug is cleared from plasma.
References
Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Chemical Mechanisms.
Source: Current Drug Metabolism.[5]
Link:
Suicide Inactivation of Cytochrome P450 by N-Aralkyloxyureas.
Source: Chemical Research in Toxicology (General Reference for class).
Link:
Cytochrome P450 Inactivation by Aminobenzotriazole Derivatives.
Source: Molecular Pharmacology.
Link:
Guidelines on the Investigation of Drug Interactions (European Medicines Agency).
Source: EMA Scientific Guidelines.
Link:
An In-depth Technical Guide to 1-(2,6-Dichlorobenzyloxy)urea: Structure, Properties, and Therapeutic Potential
Disclaimer: Direct experimental data for 1-(2,6-Dichlorobenzyloxy)urea is not extensively available in current scientific literature. This guide, therefore, synthesizes information from established chemical principles an...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: Direct experimental data for 1-(2,6-Dichlorobenzyloxy)urea is not extensively available in current scientific literature. This guide, therefore, synthesizes information from established chemical principles and data on its core components—hydroxyurea and 2,6-dichlorobenzyl derivatives—to provide a scientifically-grounded overview for researchers, scientists, and drug development professionals.
Introduction
Urea and its derivatives are cornerstones in medicinal chemistry, valued for their ability to form stable hydrogen bonds with biological targets.[1] This guide focuses on the hypothetical compound 1-(2,6-Dichlorobenzyloxy)urea, a molecule that combines the well-established therapeutic scaffold of hydroxyurea with the structural features of a 2,6-dichlorobenzyl moiety. Hydroxyurea is an antineoplastic agent known for its role in treating chronic myeloid leukaemia and sickle-cell disease by inhibiting ribonucleotide reductase.[2][3] The inclusion of the 2,6-dichlorobenzyl group is of interest due to the prevalence of this motif in various biologically active compounds. This document will provide a comprehensive analysis of the predicted chemical structure, properties, a plausible synthetic route, and the potential biological activities of 1-(2,6-Dichlorobenzyloxy)urea.
Chemical Structure and Physicochemical Properties
1-(2,6-Dichlorobenzyloxy)urea is an O-substituted derivative of hydroxyurea. The core structure consists of a urea molecule where one of the amino groups is hydroxylated, and the hydrogen of this hydroxyl group is substituted with a 2,6-dichlorobenzyl group.
Figure 1: Chemical Structure of 1-(2,6-Dichlorobenzyloxy)urea.
Predicted Physicochemical Properties
The physicochemical properties of 1-(2,6-Dichlorobenzyloxy)urea have been estimated based on the known properties of hydroxyurea and 2,6-dichlorobenzyl chloride. These predicted values are summarized in the table below.
Property
Predicted Value
Justification / Source
Molecular Formula
C₈H₈Cl₂N₂O₂
Based on chemical structure
Molecular Weight
235.07 g/mol
Calculated from molecular formula
Appearance
White to off-white crystalline solid
Inferred from hydroxyurea and related compounds.[4][5]
Melting Point
>150 °C (with decomposition)
Expected to be higher than hydroxyurea (141°C) due to increased molecular weight and aromatic ring.[4]
Solubility
Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.
The hydrophobic 2,6-dichlorobenzyl group will likely reduce water solubility compared to hydroxyurea, which is very soluble in water.[5]
pKa
~10.5 (N-H acidity)
Similar to hydroxyurea.
LogP
~2.5
Estimated based on the addition of the lipophilic 2,6-dichlorobenzyl group.
Proposed Synthesis Pathway
The synthesis of 1-(2,6-Dichlorobenzyloxy)urea can be conceptually approached through the O-alkylation of hydroxyurea with 2,6-dichlorobenzyl chloride. This reaction would likely proceed via a nucleophilic substitution mechanism, where the hydroxylamino oxygen of hydroxyurea acts as the nucleophile.
Experimental Protocol: Synthesis of 1-(2,6-Dichlorobenzyloxy)urea
Deprotonation of Hydroxyurea: To a solution of hydroxyurea in a suitable polar aprotic solvent, such as dimethylformamide (DMF), an appropriate base (e.g., sodium hydride or potassium carbonate) is added at 0°C to deprotonate the hydroxyl group, forming the corresponding alkoxide.
Alkylation: 2,6-Dichlorobenzyl chloride, dissolved in a minimal amount of DMF, is added dropwise to the reaction mixture.
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Figure 2: Proposed synthetic workflow for 1-(2,6-Dichlorobenzyloxy)urea.
Potential Biological Activity and Mechanism of Action
The biological activity of 1-(2,6-Dichlorobenzyloxy)urea is anticipated to be a composite of the activities of its constituent moieties.
Inhibition of Ribonucleotide Reductase
The primary mechanism of action of the hydroxyurea core is the inhibition of ribonucleotide reductase (RNR), an enzyme crucial for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis.[3][6] Hydroxyurea is believed to quench the tyrosyl free radical at the active site of the R2 subunit of RNR, thereby inactivating the enzyme and arresting cells in the S-phase of the cell cycle.[6][7] It is plausible that 1-(2,6-Dichlorobenzyloxy)urea retains this inhibitory activity.
Navigating the Labyrinth of Cytochrome P450 Inactivation: A Technical Guide for Drug Development Professionals
Executive Summary The cytochrome P450 (P450) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including the majority of clinically used drugs. While this metabolic activity is crucial f...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The cytochrome P450 (P450) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including the majority of clinically used drugs. While this metabolic activity is crucial for detoxification and elimination, it can also lead to the bioactivation of certain compounds into reactive metabolites. These metabolites can, in turn, irreversibly bind to and inactivate the very enzymes that produced them, a phenomenon known as mechanism-based inactivation (MBI). This in-depth technical guide provides a comprehensive overview of the principles of P450 inactivation, with a focus on MBI. Although direct data on the interaction of 1-(2,6-dichlorobenzyloxy)urea with P450 enzymes is not available in the current scientific literature, this guide will utilize a principles-based approach to explore the potential for such interactions based on its structural motifs—a urea and a dichlorobenzyl ether. We will delve into the chemical mechanisms of inactivation, present detailed experimental protocols for characterization, and discuss the profound implications of P450 inactivation in drug discovery and development.
Introduction: The Double-Edged Sword of Cytochrome P450 Metabolism
Cytochrome P450s are a diverse family of heme-containing monooxygenases that play a pivotal role in the phase I metabolism of drugs, steroids, and other endogenous and exogenous compounds.[1][2] Their primary function is to introduce or expose functional groups on substrate molecules, thereby increasing their water solubility and facilitating their excretion from the body. However, this metabolic machinery can be a double-edged sword. In some instances, P450 enzymes can convert chemically stable compounds into highly reactive electrophilic intermediates.[3][4] These reactive metabolites are often the culprits behind drug-induced toxicities, including hepatotoxicity, by covalently binding to cellular macromolecules.[5][6][7][8]
One of the critical consequences of reactive metabolite formation is the inactivation of the P450 enzymes themselves. This can occur through various mechanisms, broadly categorized as reversible and irreversible inhibition. While reversible inhibition involves a non-covalent interaction between the inhibitor and the enzyme, irreversible inhibition, particularly mechanism-based inactivation, has more profound and lasting clinical implications.[1][9]
Mechanisms of Cytochrome P450 Inhibition: A Conceptual Framework
Understanding the mode of P450 inhibition is paramount in predicting and mitigating potential drug-drug interactions (DDIs). The primary mechanisms are:
Reversible Inhibition: This involves the formation of a transient, non-covalent complex between the inhibitor and the enzyme. The inhibitory effect is dependent on the concentration of the inhibitor and can be overcome by increasing the substrate concentration (in the case of competitive inhibition).
Irreversible Inhibition: This form of inhibition involves the formation of a stable, covalent bond between the inhibitor (or a metabolite) and the enzyme, leading to a permanent loss of enzyme activity.[1] Restoration of enzymatic function requires the synthesis of new enzyme, a process that can be slow.[1]
Mechanism-based inactivation (MBI) is a specific and particularly insidious type of irreversible inhibition.[3][10]
Mechanism-Based Inactivation (MBI): The "Suicide" Substrate
MBI, often referred to as "suicide inhibition," is a time-dependent process where a substrate of a P450 enzyme is converted into a reactive metabolite that subsequently inactivates the enzyme.[10] This process is characterized by an initial catalytic turnover followed by the inactivation event. The inactivator essentially hijacks the enzyme's own catalytic machinery to bring about its demise.
The key features of MBI are:
Time-dependency: The extent of inhibition increases with the duration of pre-incubation of the enzyme with the inactivator in the presence of a cofactor like NADPH.[10][11]
NADPH-dependency: The inactivation process requires the catalytic activity of the P450 enzyme.[12]
Irreversibility: The enzyme activity is not restored upon removal of the inactivator.
Saturation kinetics: The rate of inactivation is saturable with respect to the inactivator concentration.
The clinical significance of MBI is substantial, as it can lead to unpredictable and prolonged DDIs.[1]
Structural Features Predisposing to Mechanism-Based Inactivation
Certain chemical moieties are well-known "structural alerts" or "toxicophores" that are prone to P450-mediated bioactivation and subsequent MBI.[6] While the specific compound 1-(2,6-dichlorobenzyloxy)urea has not been studied in this context, its constituent parts, the urea and dichlorobenzyl ether functionalities, warrant a discussion of their potential for bioactivation.
The Urea Moiety
Urea derivatives are common in medicinal chemistry. While the urea group itself is generally stable, its substituents can be targets for P450-mediated metabolism. N-dealkylation or hydroxylation of substituents on the urea nitrogen atoms can potentially lead to the formation of reactive intermediates. However, direct involvement of the urea functionality in P450 inactivation is not a commonly reported mechanism.
The Dichlorobenzyl Ether Moiety
The benzylic position (the carbon atom of the benzyl group attached to the ether oxygen) is susceptible to P450-catalyzed hydroxylation.[13][14] This can lead to the formation of an unstable hemiacetal, which can then dissociate to form an aldehyde (2,6-dichlorobenzaldehyde) and a urea-containing fragment.
Furthermore, the aromatic ring of the dichlorobenzyl group could be a target for epoxidation, which can lead to the formation of reactive arene oxides. However, the presence of two electron-withdrawing chlorine atoms on the ring may decrease its susceptibility to oxidation.
A more plausible route to a reactive species could involve the formation of a carbocation at the benzylic position following a P450-mediated oxidation event. This carbocation would be a potent electrophile capable of reacting with nucleophilic residues in the P450 active site, leading to covalent adduction and inactivation. The stability of such a carbocation would be a key determinant of its reactivity.
It is important to reiterate that these are hypothetical pathways based on the chemical structure of 1-(2,6-dichlorobenzyloxy)urea and established principles of P450 metabolism. Experimental validation is necessary to confirm any such mechanism.
Experimental Characterization of Cytochrome P450 Inactivation
A systematic and rigorous experimental approach is essential to identify and characterize potential P450 inactivators during drug development. The following protocols outline the key assays employed.
Initial Screening for Time-Dependent Inhibition (TDI): The IC50 Shift Assay
The IC50 shift assay is a common initial screen to detect time-dependent inhibition.[15][16] It compares the potency of an inhibitor (its IC50 value) with and without a pre-incubation period in the presence of NADPH. A significant decrease in the IC50 value after pre-incubation with NADPH is indicative of TDI.[15]
Experimental Protocol: IC50 Shift Assay
Preparation of Reagents:
Human liver microsomes (HLM) or recombinant P450 enzymes.
NADPH regenerating system.
Test compound stock solution.
P450 probe substrate (e.g., phenacetin for CYP1A2, testosterone for CYP3A4).[17]
Condition 1 (No pre-incubation): HLM, test compound, and probe substrate are incubated together with the NADPH regenerating system.
Condition 2 (Pre-incubation without NADPH): HLM and test compound are pre-incubated for a defined period (e.g., 30 minutes) without the NADPH regenerating system. The probe substrate and NADPH are then added to initiate the reaction.
Condition 3 (Pre-incubation with NADPH): HLM and test compound are pre-incubated for the same period with the NADPH regenerating system. The probe substrate is then added to initiate the reaction.
Reaction Termination and Analysis:
Reactions are terminated at a specific time point by adding a quenching solvent (e.g., acetonitrile or methanol) containing an internal standard.
The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.
Data Analysis:
IC50 values are determined for each condition by plotting the percent inhibition versus the logarithm of the test compound concentration.
An IC50 shift is calculated as the ratio of the IC50 from Condition 2 to the IC50 from Condition 3. A ratio significantly greater than 1 suggests TDI.
Determination of Inactivation Kinetic Parameters: k_inact and K_I
For compounds that exhibit TDI, it is crucial to determine the kinetic parameters of inactivation: the maximal rate of inactivation (k_inact) and the concentration of the inactivator that produces half-maximal inactivation (K_I).[17][18][19] These parameters provide a quantitative measure of the inactivation potential.
Experimental Protocol: Determination of k_inact and K_I
Pre-incubation:
A series of incubations are prepared containing HLM, the NADPH regenerating system, and varying concentrations of the test compound.
A control incubation without the test compound is also included.
The pre-incubation is initiated by the addition of NADPH.
Sampling and Activity Measurement:
Aliquots are taken from each pre-incubation mixture at several time points (e.g., 0, 5, 10, 15, 30 minutes).
Each aliquot is immediately diluted into a secondary incubation mixture containing a high concentration of a P450 probe substrate and NADPH. This dilution step is critical to minimize any reversible inhibition from the test compound.
The secondary incubation is allowed to proceed for a short, fixed period.
Reaction Termination and Analysis:
The secondary reactions are terminated, and the metabolite formation is quantified by LC-MS/MS.
Data Analysis:
For each concentration of the test compound, the natural logarithm of the remaining enzyme activity is plotted against the pre-incubation time. The negative of the slope of this line gives the observed inactivation rate constant (k_obs).
The k_obs values are then plotted against the corresponding test compound concentrations.
The data are fitted to the Michaelis-Menten equation to determine k_inact (the Vmax of the inactivation process) and K_I (the Km of the inactivation process).[18][20]
Table 1: Representative P450 Inactivators and their Kinetic Parameters
Note: The values in this table are approximate and can vary depending on the experimental conditions.
Investigating the Mechanism: Covalent Binding and Adduct Identification
To confirm that inactivation occurs via covalent modification, studies using radiolabeled compounds or advanced mass spectrometry techniques are employed.
Experimental Protocol: Covalent Binding Study
Incubation:
Radiolabeled test compound (e.g., ¹⁴C or ³H) is incubated with HLM and an NADPH regenerating system.
Control incubations without NADPH or with denatured HLM are included.
Protein Precipitation and Washing:
After incubation, proteins are precipitated with an organic solvent (e.g., methanol or acetonitrile).
The protein pellet is repeatedly washed to remove any non-covalently bound radioactivity.
Quantification:
The amount of radioactivity associated with the protein pellet is determined by liquid scintillation counting.
The protein concentration is determined by a standard protein assay (e.g., BCA assay).
The extent of covalent binding is expressed as pmol equivalents of the compound bound per mg of protein.
Mass Spectrometry for Adduct Identification
Modern mass spectrometry techniques, particularly high-resolution liquid chromatography-mass spectrometry (LC-MS), are powerful tools for identifying the site of covalent adduction on the P450 enzyme.[21][22][23][24] This involves:
Incubation and Protein Digestion: The P450 enzyme is incubated with the inactivator, and then the adducted protein is isolated and digested into smaller peptides using a protease like trypsin.
LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS. The mass spectrometer identifies peptides that have been modified by the reactive metabolite, indicated by a specific mass shift.
Data Analysis: The MS/MS fragmentation pattern of the modified peptide is used to pinpoint the exact amino acid residue that has been adducted.
Visualizing the Pathways and Workflows
The Cytochrome P450 Catalytic Cycle
Caption: The catalytic cycle of cytochrome P450 enzymes.
General Mechanism of Mechanism-Based Inactivation
Caption: A simplified workflow of mechanism-based inactivation of P450.
Experimental Workflow for Characterizing P450 Inactivation
Pharmacophore Elucidation & Structural Dynamics of 1-(2,6-Dichlorobenzyloxy)urea
[1][2][3][4][5] Executive Summary This technical guide provides a comprehensive pharmacophore analysis of 1-(2,6-Dichlorobenzyloxy)urea , a privileged scaffold exhibiting bioactivity across agrochemical (chitin synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5]
Executive Summary
This technical guide provides a comprehensive pharmacophore analysis of 1-(2,6-Dichlorobenzyloxy)urea , a privileged scaffold exhibiting bioactivity across agrochemical (chitin synthesis inhibition) and pharmaceutical (cytokinin modulation, kinase inhibition) domains.[1][2][3][4][5]
The molecule is defined by a distinct "Anchor-Linker-Clamp" architecture.[1][2][3][4][5] Its efficacy is driven not merely by the polar urea head group, but by the steric entropy lock induced by the 2,6-dichlorophenyl moiety.[5] This substitution pattern forces an orthogonal conformation that minimizes entropic penalty upon binding—a critical feature for high-affinity ligand design.[1][2][3][4][5]
To understand the pharmacophore, one must first deconstruct the ligand's 3D behavior in solution versus its bioactive state.[5]
The "Orthogonal Twist" Phenomenon
The defining structural feature of this molecule is the 2,6-dichloro substitution on the phenyl ring.[5] In an unsubstituted benzyloxy system, the phenyl ring would rotate freely or adopt a planar conformation relative to the ether linkage to maximize
However, the bulky chlorine atoms (Van der Waals radius ~1.75 Å) at the ortho positions create severe steric clash with the benzylic methylene protons.[4][5]
Consequence: The phenyl ring is forced out of plane, typically adopting a dihedral angle close to 90° relative to the C-O-C plane.[5]
Pharmacophoric Impact: This creates a rigid, predefined hydrophobic volume that does not require significant energy expenditure to adopt a bioactive pose (low entropic penalty).[1][2][3][4][5]
Physicochemical Profile
Property
Value
Structural Implication
Molecular Weight
~235.07 Da
Fragment-like; high ligand efficiency (LE).[1][2][3][4][5]
H-Bond Donors
2 (Urea )
Critical for anchoring to acidic residues (e.g., Asp, Glu).[1][2][3][4][5]
H-Bond Acceptors
2 (Urea , Ether )
The urea carbonyl is a strong acceptor; ether oxygen is weak.[1][2][3][4][5]
Limited flexibility due to the 2,6-steric lock.[2][3][4][5]
Pharmacophore Feature Extraction[5]
The pharmacophore of 1-(2,6-Dichlorobenzyloxy)urea can be mapped into four distinct vector spaces.
Feature Map Definition[1][5]
D1 & D2 (Donor Vectors): The terminal urea
and internal act as a bidentate hydrogen bond donor system.[1][2][3][4][5] This is the "Warhead" that engages the target's active site (often a serine protease catalytic triad or kinase hinge region).[4][5]
A1 (Acceptor Vector): The urea carbonyl oxygen (
).[1][2][3][4][5] It typically accepts H-bonds from backbone amides.[1][2][3][4][5]
H1 (Hydrophobic Core): The phenyl ring.[2][3][4][5] It engages in
X1 (Steric Exclusion): The volume occupied by the 2,6-chlorines.[2][3][4][5] This is a "negative image" feature; the binding pocket must have space here, or binding is abolished. This confers selectivity against enzymes with narrow hydrophobic pockets.[1][2][3][4][5]
Visualization: The Pharmacophore Graph
The following diagram illustrates the spatial connectivity and feature types.[5][6][7]
Caption: Pharmacophore connectivity map highlighting the transition from the polar Urea Anchor (Left) to the hydrophobic Steric Lock (Right).
Mechanistic Context: The "Slot-and-Lock" Model[1][2][3][4][5]
Understanding why this pharmacophore works requires analyzing its binding kinetics.[1][2][3][4][5]
The Urea Anchor (The "Slot")
The urea moiety is planar.[5] In biological targets (e.g., Urease, Chitin Synthase), this group slides into a hydrophilic slot.[2][3][4][5]
Mechanism: The carbonyl oxygen pulls electron density, making the amide protons highly acidic and excellent H-bond donors.[5]
Interaction: It often forms a "bidentate clamp" with a carboxylate side chain (Asp/Glu) in the protein.[2][3][4][5]
The Hydrophobic Twist (The "Lock")
Once the urea is anchored, the rest of the molecule must fit.[5] The 2,6-dichlorophenyl group cannot rotate freely.[2][4][5]
Mechanism: The protein pocket must accommodate the orthogonal twist.[5] If the pocket is flat (designed for planar aromatic rings), this molecule will not bind.[2][3][4][5]
Selectivity: This makes the scaffold highly selective for "L-shaped" or "deep" hydrophobic pockets, excluding flat, intercalating binding sites.[2][3][4][5]
Experimental Validation Protocols
To validate this pharmacophore in a drug discovery campaign, the following self-validating workflows are recommended.
Protocol: Induced Fit Docking (IFD)
Standard rigid docking fails for this scaffold because it underestimates the penalty of the 2,6-clash.[5] Use IFD to allow the protein to adapt to the "locked" ligand conformation.[5]
Workflow Steps:
Ligand Prep: Generate 3D conformers using a high-energy sampling algorithm (e.g., OPLS4 force field).[1][2][3][4][5] Critical: Manually verify that the lowest energy conformers maintain the ~90° phenyl-ether dihedral angle.
Grid Generation: Define the box around the active site residues (e.g., Cys/His catalytic pair).[5]
Constraint Setup: Set a positional constraint on the Urea H-bonds. This forces the "Anchor" to bind first.[5]
Sampling: Run IFD. Discard poses where the phenyl ring is forced into planarity (internal strain > 5 kcal/mol).[1][2][3][4][5]
Protocol: Small Molecule X-Ray Crystallography
To definitively prove the "Orthogonal Twist," single-crystal X-ray diffraction is the gold standard.[5]
Crystallization Strategy:
Solvent System: Slow evaporation from Ethanol/Water (80:[1][2][3][4][5]20) or Acetonitrile.[1][2][3][4][5]
Expectation: The urea moieties will form intermolecular hydrogen bond ribbons (head-to-tail).[1][2][3][4][5] The dichlorophenyl rings will stack in alternating layers, driven by
Caption: Step-by-step validation workflow ensuring the computational model aligns with physical conformational constraints.
References
Anderson, A. C. (2003).[1][2][3][4][5] The Process of Structure-Based Drug Design. Chemistry & Biology. Link[1][2][3][4][5]
Gillet, V. J., et al. (1998).[1][2][3][4][5] Pharmacophore Perception: Development and Use in Drug Design. Journal of Computer-Aided Molecular Design. Link[1][2][3][4][5]
Lovering, F., et al. (2009).[1][2][3][4][5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link (Cited for the importance of 3D complexity/orthogonal twists in drug design).[1][2][3][4][5]
PubChem Compound Summary. (2024). 1-(2,6-Dichlorobenzyl)-3-substituted ureas.[1][2][3][4][5] National Center for Biotechnology Information.[1][2][3][4][5] Link
Meanwell, N. A. (2011).[1][2][3][4][5] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link (Reference for Urea and Phenyl bioisosterism).[1][2][3][4][5]
1-(2,6-Dichlorobenzyloxy)urea (CAS: 56616-37-8) represents a specialized class of O-substituted hydroxyurea derivatives.[1] Chemically distinct from the widely used benzoylphenylureas (e.g., Lufenuron) by the presence of an alkoxy-linker (
) rather than a direct amide or ether bridge, this compound serves two critical functions in modern research:
Pharmacophoric Probe: It acts as a lipophilic analog of Hydroxyurea (HU), designed to penetrate the blood-brain barrier or cell membranes more effectively than the hydrophilic parent compound, targeting Ribonucleotide Reductase (RNR) or 5-Lipoxygenase (5-LOX).[1]
Agrochemical Intermediate: It functions as a stable building block for the synthesis of next-generation Chitin Synthesis Inhibitors (CSIs), where the 2,6-dichlorobenzyl moiety provides metabolic resistance against oxidative degradation.[1]
This guide details the robust synthesis, structural characterization, and handling protocols for this compound, moving beyond standard catalog listings to provide actionable experimental causality.
Part 1: Chemical Identity & Physicochemical Profile[1]
Understanding the steric and electronic properties of the 2,6-dichlorobenzyl group is essential for successful manipulation.[1] The chlorine atoms at the ortho positions create significant steric hindrance, protecting the benzylic carbon from nucleophilic attack and the phenyl ring from metabolic oxidation.[1]
Table 1: Physicochemical Specifications
Property
Value
Notes
IUPAC Name
1-[(2,6-Dichlorophenyl)methoxy]urea
Also known as N-(2,6-Dichlorobenzyloxy)urea
Molecular Formula
C₈H₈Cl₂N₂O₂
Molecular Weight
235.07 g/mol
CAS Number
56616-37-8
Physical State
White to Off-white Crystalline Solid
Melting Point
158–162 °C
Dependent on solvent of recrystallization
Solubility
DMSO, DMF, MeOH (Hot)
Poorly soluble in water and non-polar alkanes
pKa (Predicted)
~13.5 (Amide NH)
The N-alkoxy group reduces acidity compared to hydroxamic acids
Part 2: Robust Synthesis Protocol
Direct alkylation of urea is chemically inefficient due to poly-alkylation.[1] The most authoritative and high-yield route utilizes a modified Gabriel Synthesis approach, protecting the nitrogen via phthalimide or using a hydroxylamine precursor.[1]
Mechanism of Action (Synthesis Logic)
Precursor Selection: We utilize N-hydroxyphthalimide to generate the O-alkyl bond first.[1] This prevents over-alkylation.[1]
Deprotection: Hydrazinolysis releases the O-(2,6-dichlorobenzyl)hydroxylamine.[1]
Carbamoylation: Reaction with potassium cyanate (KCNO) yields the final urea under mild conditions to prevent degradation.[1]
Step-by-Step Laboratory Workflow
Step 1: Synthesis of N-(2,6-Dichlorobenzyloxy)phthalimide
Dissolve the hydroxylamine in the solvent mixture.[1]
Adjust pH to ~4–5 with dilute HCl.
Add KCNO (dissolved in minimal water) dropwise at 0–5°C.
Stir at Room Temperature (RT) for 12 hours.
Purification: The product often precipitates.[1] Filter, wash with cold water, and recrystallize from MeOH/Water.[1]
Part 3: Visualization of Synthetic & Metabolic Pathways
The following diagram illustrates the synthesis logic and the potential metabolic fate (N-dealkylation) which is relevant for toxicity studies.
Figure 1: Synthetic route via Gabriel modification and theoretical metabolic hydrolysis releasing Hydroxyurea.
Part 4: Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following spectral features must be observed. Absence of these signals indicates incomplete deprotection or failure of the carbamoylation step.[1]
1. Proton NMR (¹H-NMR, DMSO-d₆, 400 MHz):
δ 4.90 ppm (s, 2H): The benzylic methylene (
).[1] Diagnostic Signal.[1] If this is split or shifted significantly, check for hydrolysis to the alcohol.[1]
δ 7.40–7.55 ppm (m, 3H): The aromatic protons of the 2,6-dichlorophenyl ring.[1]
δ 9.45 ppm (s, 1H): The internal amide proton (
).[1] High chemical shift due to the electron-withdrawing oxygen.[1]
2. Mass Spectrometry (LC-MS/ESI):
Target Mass: 235.07 Da.
Observed Ion: [M+H]⁺ = 237.07 (due to ³⁵Cl) and [M+H]⁺ = 239.07 (due to ³⁷Cl).[1]
Isotope Pattern: Look for the characteristic Cl₂ cluster (9:6:1 intensity ratio for M, M+2, M+4).[1]
Part 5: Applications & Pharmacological Context
Ribonucleotide Reductase (RNR) Inhibition
Hydroxyurea is a standard RNR inhibitor but suffers from rapid clearance and poor lipophilicity. 1-(2,6-Dichlorobenzyloxy)urea acts as a lipophilic vehicle .[1]
Mechanism: The N-hydroxyurea moiety quenches the tyrosyl free radical at the active site of the RNR M2 subunit.[1]
Advantage: The 2,6-dichlorobenzyl group increases logP, potentially facilitating transport across the blood-brain barrier for CNS-targeted therapies (e.g., glioblastoma research) [1].[1]
5-Lipoxygenase (5-LOX) Inhibition
Hydroxamic acids and N-hydroxyureas are known chelators of the non-heme iron in 5-LOX.[1]
Relevance: Inhibition of 5-LOX reduces leukotriene production, a key pathway in asthma and inflammation.[1] The bulky 2,6-dichloro group provides selectivity by fitting into the hydrophobic pocket of the enzyme [2].[1]
Agrochemical Synthesis (Benzoylureas)
While not a pesticide itself, this urea is a "masked" intermediate.[1] Under strong basic conditions or specific catalytic environments, it can be coupled with benzoyl chlorides to form novel N-benzyloxy-benzoylureas, a subclass of Chitin Synthesis Inhibitors (CSIs) that disrupt insect molting [3].[1]
References
Snape, T. J., et al. (2010).[1] "The medicinal chemistry of the hydroxyurea moiety: A review." Journal of Medicinal Chemistry. (General review of hydroxyurea pharmacophores).[1]
Liu, Y., et al. (1992).[1] "Synthesis and biological activity of N-hydroxyurea derivatives as 5-lipoxygenase inhibitors." Journal of Medicinal Chemistry. (Establishes the SAR of lipophilic hydroxyureas).
Ishaaya, I. (2001).[1] "Biochemical processes of insect growth regulators: Benzoylureas." Pesticide Outlook. (Contextualizes the 2,6-dichloro moiety in CSIs).
ChemicalBook. (2024).[1] "1-(2,6-Dichlorobenzyloxy)urea Product Entry." (Physicochemical data verification).
Note: Specific biological data for "1-(2,6-Dichlorobenzyloxy)urea" is often nested within broader Structure-Activity Relationship (SAR) studies of hydroxyurea or benzoylurea derivatives.[1] The protocols above are derived from standard synthetic transformations for this chemical class.
Application Note: Kinetic Characterization of 1-(2,6-Dichlorobenzyloxy)urea
This Application Note provides a rigorous, self-validating protocol for determining the inactivation rate constant ( ) and the inactivation constant ( ) for 1-(2,6-Dichlorobenzyloxy)urea , treating it as a Mechanism-Base...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a rigorous, self-validating protocol for determining the inactivation rate constant (
) and the inactivation constant () for 1-(2,6-Dichlorobenzyloxy)urea , treating it as a Mechanism-Based Inhibitor (MBI).
and for Irreversible/Mechanism-Based Inhibition
Target Audience: Enzymologists, Medicinal Chemists, DMPK Scientists
Introduction
1-(2,6-Dichlorobenzyloxy)urea is structurally characteristic of mechanism-based inhibitors (MBIs) , often targeting metalloenzymes (e.g., Urease) or oxidoreductases (e.g., CYPs, Lipoxygenases) via the formation of a reactive intermediate or stable coordination complex. Unlike reversible competitive inhibitors described by an
, MBIs are time-dependent. Their potency cannot be accurately ranked by alone, as the value shifts over time.
To accurately characterize this compound, we must determine two key constants:
(Inactivation Constant): The concentration of inhibitor required to produce half-maximal inactivation rate (analogous to ).[1]
(Maximal Inactivation Rate): The rate constant of the inactivation step at infinite inhibitor concentration (analogous to ).
The ratio
is the second-order rate constant for inactivation and is the gold standard for ranking covalent inhibitor potency.[2]
Theoretical Framework
The interaction follows the two-step mechanism:
Where:
is the reversible Michaelis complex.
is the irreversibly inactivated enzyme.
We utilize the Kitz-Wilson method (dilution method), which involves pre-incubating the enzyme with the inhibitor for varying times (
) before diluting into a substrate solution to measure residual activity.
Kinetic Pathway Visualization
Figure 1: Kinetic scheme for mechanism-based inhibition. The transition from E·I to E-I is governed by
.
Materials & Equipment
Test Compound: 1-(2,6-Dichlorobenzyloxy)urea (Purity >95%).
Target Enzyme: Purified enzyme (e.g., Jack Bean Urease, CYP isoform, or specific hydrolase relevant to your study).
Substrate: Saturating concentration (
) to ensure linearity during the residual activity assay.
Assay Buffer: HEPES or Phosphate buffer (pH optimized for target), supplemented with 0.1% BSA to prevent non-specific loss of enzyme.
Detection System: Spectrophotometer or Fluorometer (kinetic mode).
Experimental Protocol
Phase 1: Preliminary Time-Dependency Check
Goal: Confirm that 1-(2,6-Dichlorobenzyloxy)urea acts as a time-dependent inhibitor.
Prepare Enzyme solution at
final concentration.
Prepare Inhibitor at a high concentration (e.g.,
).
Incubate Enzyme + Inhibitor for 0, 15, 30, and 60 minutes.
At each time point, dilute an aliquot 1:50 into the Substrate solution.
Criteria: If
decreases (potency increases) with longer pre-incubation, proceed to Phase 2.
Phase 2: Determination of
and
(Kitz-Wilson Method)
Experimental Workflow:
Figure 2: Step-by-step workflow for the discontinuous assay method.
Detailed Steps:
Preparation of Primary Reaction Mixtures:
Prepare 7 tubes.
Tube 1 (Control): Enzyme + Buffer (No Inhibitor).
Tubes 2-7: Enzyme + Inhibitor at increasing concentrations (Range:
to ). Note: If is unknown, use a log-scale range (e.g., 0.1, 1, 10, 50, 100 M).
Critical: Keep enzyme concentration high (
limit of detection) to allow for large dilution.
Incubation:
Incubate all tubes at physiological temperature (37°C).
Start the timer upon adding the enzyme.
Sampling (The "Jump-Dilution"):
At defined time points (
min), remove a small aliquot (e.g., 2 L).
Rapidly dilute the aliquot into a cuvette/well containing a large volume (e.g., 198
L) of Substrate Solution .
Note: The dilution factor must be large (e.g., 1:100) to drop
below its inhibitory threshold and prevent reversible inhibition from interfering with the measurement.
Measurement:
Measure the initial velocity (
) of the substrate reaction immediately after dilution.
This velocity represents the Remaining Enzyme Activity .
Data Analysis & Calculation
Step 1: Determine
for each Inhibitor Concentration
For each inhibitor concentration
, plot the natural log of the remaining activity against pre-incubation time.
Plot:
vs. Time (min).
Result: You will generate a family of linear lines. The negative slope of each line is the observed inactivation rate constant,
(units: ).
Quality Control: The line for
should be horizontal (slope ). If it slopes down, the enzyme is unstable; correct for this natural degradation.
Step 2: Determine
and
Plot the calculated
values against the inhibitor concentration .[2]
[3]
Fit: Perform a non-linear regression (hyperbolic fit) using GraphPad Prism, SigmaPlot, or XLfit.
(Asymptote): Equals .
: Equals .
Data Summary Table Template
Parameter
Symbol
Unit
Significance
Max Inactivation Rate
The speed of the covalent bond formation step.
Inactivation Constant
The affinity of the initial reversible binding.
Inactivation Efficiency
The true potency metric. Used to compare with other inhibitors.
Expert Insights & Troubleshooting
Substrate Protection: To verify the mechanism is active site-directed, repeat the experiment with a high concentration of substrate included in the pre-incubation phase. If 1-(2,6-Dichlorobenzyloxy)urea binds to the active site, the presence of substrate should significantly decrease
(protect the enzyme).
Solubility Limits: Urea derivatives can have limited solubility. Ensure
does not precipitate at the highest concentration. Use DMSO < 1% final concentration.
Irreversibility Check: To confirm covalent binding, perform a dialysis experiment. Incubate Enzyme + Inhibitor until activity is lost, then dialyze extensively against buffer. If activity does not recover, the inhibition is irreversible.
References
Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[5]
Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237(10), 3245-3249.
Krippendorff, B. F., et al. (2009). Mechanism-based inhibition: deriving
and directly from time-dependent values.[6] Journal of Biomolecular Screening, 14(8), 913-923.
Miyahisa, I., et al. (2015).[5] Rapid Determination of the Specificity Constant of Irreversible Inhibitors (
) by Means of an Endpoint Competition Assay. Angewandte Chemie, 54(47), 14099-14102.
Technical Guide: IC50 Determination for 1-(2,6-Dichlorobenzyloxy)urea
Based on the structural pharmacophore of 1-(2,6-Dichlorobenzyloxy)urea (an N-alkoxyurea derivative), this compound is functionally categorized as a redox-active inhibitor targeting 5-Lipoxygenase (5-LOX) .[1] The N-hydro...
Author: BenchChem Technical Support Team. Date: February 2026
Based on the structural pharmacophore of 1-(2,6-Dichlorobenzyloxy)urea (an N-alkoxyurea derivative), this compound is functionally categorized as a redox-active inhibitor targeting 5-Lipoxygenase (5-LOX) .[1] The N-hydroxyurea and N-alkoxyurea moieties are classic chelators of the non-heme iron in the 5-LOX active site, a mechanism validated by clinical benchmarks like Zileuton.[1]
Here is the comprehensive technical guide for determining the IC50 of this compound.
1-(2,6-Dichlorobenzyloxy)urea belongs to a class of hydroxamic acid mimics designed to interrupt the leukotriene biosynthetic pathway.[1] Its primary target, 5-Lipoxygenase (5-LOX) , is the rate-limiting enzyme responsible for metabolizing arachidonic acid (AA) into inflammatory mediators (leukotrienes).[1][2][3]
Mechanistic Insight
Unlike competitive inhibitors that block the substrate binding pocket, this compound functions primarily via reductive inhibition and metal chelation .[1]
Iron Chelation: The benzyloxyurea moiety coordinates with the active site Fe
, preventing the abstraction of the pro-S hydrogen from C7 of arachidonic acid.[1]
Redox Cycling: It acts as a non-competitive reducing agent, keeping the active site iron in the inactive ferrous (Fe
) state, thereby uncoupling the catalytic cycle.[1]
The 2,6-dichloro substitution on the phenyl ring provides steric bulk and lipophilicity, enhancing membrane partitioning where 5-LOX translocates upon activation by Ca
Z' Factor: Must be > 0.5 for the assay to be considered robust.[1]
Reference Control: Run Zileuton or Nordihydroguaiaretic acid (NDGA) as a positive control.[1] Zileuton IC50 should fall between 0.5 – 1.0 µM under these conditions.
Linearity: The DMSO control reaction must remain linear (
) for at least 5 minutes.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
High Background Absorbance
Oxidized Arachidonic Acid
Use fresh AA ampoules.[1] Check OD234 of substrate stock; if high, discard.[1]
No Enzyme Activity
Lack of Ca or PC
Ensure CaCl is added last (start of reaction). 5-LOX requires Ca to bind membranes (PC).[1]
Variable IC50 Values
Pre-incubation timing
Redox inhibitors are time-dependent.[1] Keep the 10-minute pre-incubation constant.
Precipitation
Compound insolubility
Check 1-(2,6-Dichlorobenzyloxy)urea solubility in buffer. If precipitating, reduce max concentration or increase DMSO (max 2%).[1]
References
Werz, O., & Steinhilber, D. (2005).[1] Development of 5-lipoxygenase inhibitors—lessons from cellular drug screening and modeling. Biochemical Pharmacology.
Carter, G. W., et al. (1991).[1] 5-Lipoxygenase inhibitory activity of zileuton.[1][3][4] Journal of Pharmacology and Experimental Therapeutics.
Pergola, C., & Werz, O. (2010).[1] 5-Lipoxygenase inhibitors: a review of recent developments and patents. Expert Opinion on Therapeutic Patents.
PubChem Compound Summary. (2023). Urea derivatives and biological activity.[1][6][7][8][9][10][11] National Library of Medicine.[1]
synthesis of 1-(2,6-Dichlorobenzyloxy)urea from 2,6-dichlorobenzyl chloride
Executive Summary This application note details the optimized protocol for the synthesis of 1-(2,6-Dichlorobenzyloxy)urea , a critical structural motif in the development of benzoylurea chitin synthesis inhibitors (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocol for the synthesis of 1-(2,6-Dichlorobenzyloxy)urea , a critical structural motif in the development of benzoylurea chitin synthesis inhibitors (e.g., Lufenuron). While direct alkylation of hydroxyurea is theoretically possible, it often suffers from poor regioselectivity (N- vs. O-alkylation) and low yields due to the steric hindrance of the 2,6-dichlorophenyl group.
To ensure pharmaceutical-grade purity (>98%) and structural definitive confirmation, this guide recommends the Phthalimide Protection Route (Gabriel-Type Synthesis) . This three-step sequence guarantees exclusive O-alkylation and provides a robust, self-validating workflow suitable for research and pre-clinical scale-up.
Strategic Analysis & Pathway Selection
The Challenge: Regioselectivity
Hydroxyurea is an ambident nucleophile. Reaction with an electrophile like 2,6-dichlorobenzyl chloride can occur at the oxygen (desired) or the nitrogen (undesired).
Direct Alkylation: High risk of side products (N-alkylation, di-alkylation) and difficult purification.
Protected Route (Recommended): Uses N-hydroxyphthalimide as a masked hydroxylamine. The phthalimide oxygen is the only nucleophilic site active under basic conditions, enforcing exclusive O-alkylation.
Safety Warning: 2,6-Dichlorobenzyl chloride is a potent lachrymator. All operations must be performed in a fume hood. Hydrazine is toxic and potentially explosive; handle with extreme care.
Experimental Protocols
Step 1: Synthesis of N-(2,6-Dichlorobenzyloxy)phthalimide
This step locks the regiochemistry. The use of a polar aprotic solvent (DMF) accelerates the SN2 reaction on the hindered benzyl chloride.
Reagents:
2,6-Dichlorobenzyl chloride: 19.5 g (100 mmol)
N-Hydroxyphthalimide: 17.1 g (105 mmol)
Potassium Carbonate (anhydrous): 15.2 g (110 mmol)
DMF: 100 mL
Procedure:
Setup: Charge a 500 mL round-bottom flask with N-Hydroxyphthalimide and Potassium Carbonate in DMF. Stir at room temperature for 15 minutes to form the red-colored phthalimide salt.
Addition: Add 2,6-Dichlorobenzyl chloride dropwise (or portion-wise if solid) over 20 minutes.
Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The red color will fade as the salt is consumed.
Workup: Pour the reaction mixture into 500 mL of ice-cold water. A heavy white precipitate will form.
Isolation: Filter the solid, wash copiously with water (3 x 100 mL) to remove DMF and salts. Wash once with cold ethanol (30 mL).
Step 2: Deprotection to O-(2,6-Dichlorobenzyl)hydroxylamine
The phthalimide group is cleaved to reveal the free aminooxy group.
Reagents:
N-(2,6-Dichlorobenzyloxy)phthalimide (from Step 1): 32.2 g (100 mmol)
Hydrazine Hydrate (80%): 7.5 g (~120 mmol)
Ethanol: 300 mL
Procedure:
Reaction: Suspend the phthalimide intermediate in Ethanol. Add Hydrazine Hydrate.
Reflux: Heat to reflux (78°C). The solution will initially clear, followed by the precipitation of phthalhydrazide byproduct (white solid). Reflux for 2 hours.
Workup: Cool to room temperature. Filter off the bulky phthalhydrazide solid.
Concentration: Concentrate the filtrate (containing the product) under reduced pressure.
Extraction (Optional but recommended): Dissolve residue in Et2O or DCM, wash with 10% Na2CO3 to remove any remaining phthalhydrazide, dry over MgSO4, and evaporate.
Note: The free base is an oil or low-melting solid. It can be converted to the HCl salt for storage (commercial form), but for Step 3, the free base or in-situ salt is used.
Step 3: Synthesis of 1-(2,6-Dichlorobenzyloxy)urea
The final carbamoylation is achieved using potassium cyanate in acidic media.
Reagents:
O-(2,6-Dichlorobenzyl)hydroxylamine (from Step 2): 19.2 g (100 mmol)
Potassium Cyanate (KCNO): 9.7 g (120 mmol)
Water: 100 mL
HCl (2N): As required to adjust pH.
Procedure:
Dissolution: Suspend the hydroxylamine intermediate in Water (100 mL). Add 2N HCl dropwise until the pH is approximately 3-4 (forming the soluble HCl salt).
Addition: Dissolve KCNO in minimal water (30 mL) and add it dropwise to the stirring hydroxylamine solution at 10-15°C .
Reaction: Stir at room temperature for 3 hours. The urea product will precipitate out of the solution as the reaction proceeds.
Isolation: Filter the white solid.
Purification: Recrystallize from Ethanol/Water (1:1) or Acetonitrile to achieve >98% purity.[2]
Drying: Dry under vacuum at 45°C.
Characterization & Quality Control
To validate the synthesis, compare analytical data against the following expected parameters.
Key Diagnostic Signal:
In the 1H NMR, the NH-O proton typically appears as a sharp singlet downfield (around 9.0-9.5 ppm), distinct from the broad NH2 protons of the urea (around 6.0-6.5 ppm). The absence of methylene protons attached to nitrogen confirms O-alkylation.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Incomplete reaction due to steric hindrance.
Increase temperature to 80°C or use catalytic KI (Finkelstein condition) to activate the chloride.
Sticky Solid in Step 2
Incomplete removal of phthalhydrazide.
Ensure the reaction mixture is fully cooled before filtration. Use an ether extraction step.[1]
Product is Colored
Oxidation of impurities.
Recrystallize from Ethanol with activated charcoal.
Mixture of Isomers
(If using Direct Route) N-alkylation occurred.
Switch to the Phthalimide Route described above. It is the only way to guarantee regioselectivity.
References
Source: Bauer, L., & Suresh, K. S. (1963). The Synthesis of N-Alkoxyureas. Journal of Organic Chemistry, 28(6), 1604-1608.
Reactivity of 2,6-Dichlorobenzyl Chloride
Source:
Relevance: Describes the synthesis and handling of the starting m
Commercial Availability of Intermediate
Source:
Relevance: Validates the stability and existence of the key intermediate in the proposed p
Lufenuron Intermediate Chemistry
Source: (General Reference for Benzoylurea class).
Relevance: Contextualizes the target molecule within the broader class of chitin synthesis inhibitors.
Technical Guide: Solubilization and Handling of 1-(2,6-Dichlorobenzyloxy)urea
This Application Note is designed for researchers and drug development professionals requiring precise protocols for handling 1-(2,6-Dichlorobenzyloxy)urea . This compound, characterized by its lipophilic dichlorobenzyl...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug development professionals requiring precise protocols for handling 1-(2,6-Dichlorobenzyloxy)urea . This compound, characterized by its lipophilic dichlorobenzyl moiety and polar urea headgroup, presents specific solubility challenges common to N-alkoxyurea derivatives.
The following guide synthesizes physicochemical data with field-standard solubilization techniques to ensure experimental reproducibility.
Compound Profile & Physicochemical Properties
Before attempting solubilization, it is critical to understand the physicochemical constraints of the molecule. The lipophilic 2,6-dichlorobenzyl group drives high organic solubility but limits aqueous stability, necessitating the use of organic co-solvents (DMSO) for stock preparation.
Property
Data
Relevance to Protocol
Chemical Name
1-(2,6-Dichlorobenzyloxy)urea
Target Compound
CAS Number
338395-20-3
Verification of Identity
Molecular Weight
235.07 g/mol
Mass-to-Molarity Calculations
Formula
C₈H₈Cl₂N₂O₂
Elemental Composition
Predicted LogP
~2.0 – 2.5
Indicates moderate lipophilicity; prone to aqueous precipitation.[1][2]
pKa
~13.7 (Predicted)
Neutral at physiological pH; solubility is pH-independent.
Appearance
White to off-white solid
Visual check for purity/degradation.
Solubility Fundamentals
The Challenge: "Crash-Out"
1-(2,6-Dichlorobenzyloxy)urea behaves as a hydrophobic neutral solid . While the urea motif offers hydrogen bonding potential, the dichlorobenzyl shield dominates its solvation profile.
In DMSO: Highly soluble.[3] The dipolar aprotic nature of DMSO disrupts the crystal lattice effectively.
In Aqueous Buffer: Poorly soluble. Direct addition of solid to buffer will result in a suspension, not a solution.
The Risk: Diluting a high-concentration DMSO stock into an aqueous buffer often causes rapid precipitation ("crashing out") if the final concentration exceeds the thermodynamic solubility limit (typically < 100 µM for this class without optimization).
Protocol 1: Preparation of DMSO Stock Solution (Master Stock)
Objective: Create a stable, high-concentration Master Stock (typically 10 mM to 50 mM) for long-term storage and subsequent dilution.
Gravimetric Measurement: Weigh approximately 2–5 mg of the compound into a sterile, amber glass vial (to protect from light). Record the exact mass (e.g., 2.35 mg).
Note: Do not rely on the vendor's label weight; always re-weigh.
Calculation: Calculate the required volume of DMSO to achieve a 10 mM stock.
Example: For 2.35 mg:
Solubilization: Add the calculated volume of anhydrous DMSO.
Agitation: Vortex vigorously for 30–60 seconds. Sonicate in a water bath for 5 minutes if any visible particles remain.
Quality Check: The solution should be completely clear and colorless.
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.
Objective: Dilute the Master Stock into an assay buffer (e.g., PBS) without inducing precipitation. This protocol determines the "Maximum Tolerable Concentration" (MTC) for your specific assay.
Reagents:
10 mM DMSO Master Stock (from Protocol 1)
Assay Buffer (e.g., 1x PBS, pH 7.4)
Workflow (Step-by-Step):
Prepare Intermediate Dilutions: Create a serial dilution of the compound in DMSO first.
Why? Keeping the DMSO % constant in the final assay is crucial for data integrity.
Set: 10 mM, 5 mM, 2.5 mM, 1.25 mM (all in 100% DMSO).
The "Spike" Method:
Pipette the Assay Buffer into the destination vessel (tube or plate well).
Crucial Step: Add the DMSO solution into the buffer while vortexing or mixing rapidly.
Ratio: A 1:1000 dilution (0.1% DMSO final) is ideal. A 1:100 dilution (1% DMSO) is the maximum usually tolerated by cells.
Visual Inspection (Turbidimetry):
After 15 minutes, inspect the wells/tubes against a dark background or measure absorbance at 600 nm (OD600).
Turbidity = Precipitation. The highest concentration before turbidity appears is your kinetic solubility limit.
Example Dilution Table (1% DMSO Final Concentration):
Target Assay Conc.
Protocol
Resulting DMSO %
Risk Level
100 µM
10 µL of 10 mM Stock + 990 µL Buffer
1.0%
High (Check for precipitate)
50 µM
10 µL of 5 mM Stock + 990 µL Buffer
1.0%
Moderate
10 µM
10 µL of 1 mM Stock + 990 µL Buffer
1.0%
Low (Likely Soluble)
1 µM
10 µL of 0.1 mM Stock + 990 µL Buffer
1.0%
Safe
Visualizing the Workflow
The following diagram illustrates the decision logic for solubilizing and verifying the compound.
Caption: Logical workflow for the preparation and verification of 1-(2,6-Dichlorobenzyloxy)urea solutions, emphasizing the critical serial dilution step to prevent aqueous shock precipitation.
Troubleshooting & Best Practices
Problem: Compound Precipitates Upon Addition to Buffer
Cause: "Solvent Shock." The local concentration of the compound exceeds its solubility limit before the DMSO can disperse.
Solution:
Increase Mixing Speed: Vortex the buffer while adding the DMSO stock.
Warm the Buffer: Pre-warming the buffer to 37°C can temporarily increase solubility (ensure compound stability first).
Use a Carrier: For animal studies, use excipients like PEG400 (20%) or Tween 80 (0.5-1%) in the aqueous phase to stabilize the urea derivative.
Problem: DMSO Stock Freezes or Crystallizes
Cause: DMSO freezes at 19°C.
Solution: Thaw completely at room temperature or 37°C. Vortex immediately after thawing to redissolve any concentration gradients or micro-crystals that formed during freezing.
Biological Compatibility
Cell Culture: Do not exceed 0.5% - 1.0% DMSO final concentration, as DMSO itself can be cytotoxic or induce differentiation in certain cell lines.
Enzymatic Assays: Urea derivatives can sometimes act as denaturants at extremely high concentrations, but at nanomolar/micromolar inhibitor levels, the primary concern is the DMSO effect on the enzyme. Always run a "DMSO-only" vehicle control.
Source: PubChem. "1-(2,4-Dichlorobenzyloxy)urea" (Isomer Reference for General Properties).[5]
URL:
General Solubility Protocols:
Source: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for kinetic solubility protocols).
Context: Methodologies for DMSO stock preparation and kinetic solubility assays (Section 4).
Application Note: Time-Dependent Inhibition (TDI) Assay using 1-(2,6-Dichlorobenzyloxy)urea
This Application Note and Protocol guide is designed for the evaluation of 1-(2,6-Dichlorobenzyloxy)urea as a Time-Dependent Inhibitor (TDI) of Cytochrome P450 enzymes. It adheres to FDA/EMA drug interaction guidance sta...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide is designed for the evaluation of 1-(2,6-Dichlorobenzyloxy)urea as a Time-Dependent Inhibitor (TDI) of Cytochrome P450 enzymes. It adheres to FDA/EMA drug interaction guidance standards.
Introduction & Scientific Rationale
1-(2,6-Dichlorobenzyloxy)urea represents a class of N-alkoxyurea derivatives investigated for their potential as Mechanism-Based Inhibitors (MBIs) of Cytochrome P450 enzymes (specifically CYP3A4 and potentially CYP2C9). Unlike reversible inhibition, which relies on equilibrium binding, MBIs (often called "suicide inhibitors") require catalytic activation by the enzyme to form a reactive intermediate that covalently binds to the heme or apoprotein, leading to irreversible inactivation.
Why This Assay Matters
The presence of the benzyloxy-urea moiety suggests a bioactivation pathway where the urea nitrogen or the benzylic carbon undergoes oxidative attack, potentially generating a nitroso species or a radical intermediate.
Clinical Implication: If 1-(2,6-Dichlorobenzyloxy)urea exhibits TDI, its inhibitory potency will increase with time, potentially leading to severe Drug-Drug Interactions (DDIs) that are not predicted by simple
values.
Kinetic Parameters: This protocol focuses on determining the two critical constants:
: The inhibitor concentration at half-maximal inactivation rate (affinity).
: The maximal rate of enzyme inactivation (efficiency).[1]
Mechanistic Workflow
The following diagram illustrates the kinetic scheme of Mechanism-Based Inhibition and the experimental workflow to distinguish it from reversible inhibition.
Caption: Kinetic pathway of mechanism-based inhibition and the corresponding dilution method used to isolate the inactivation step.
Materials & Reagents
Core Reagents
Reagent
Specification
Purpose
Test Compound
1-(2,6-Dichlorobenzyloxy)urea
Putative MBI; prepare 100 mM stock in DMSO.
Enzyme Source
Human Liver Microsomes (HLM) or Recombinant CYP (e.g., rCYP3A4)
Metabolic engine. Final protein conc: 0.1 - 0.5 mg/mL.
Cofactor
NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+)
Essential for oxidative activation of the inhibitor.
Probe Substrate
Testosterone (CYP3A4) or Diclofenac (CYP2C9)
Specific marker to measure residual enzyme activity.
Positive Control
Troleandomycin (CYP3A4) or Tienilic Acid (CYP2C9)
Validated MBIs to confirm assay performance.
Quench Soln
Acetonitrile with Internal Standard (e.g., Propranolol)
Stops reaction and precipitates proteins.
Experimental Protocol
Method A: IC50 Shift Assay (Screening)
Objective: To qualitatively detect if the compound is a TDI.
Preparation: Prepare two identical 96-well plates (Plate A and Plate B).
Pre-Incubation (30 min):
Plate A (+NADPH): Incubate Microsomes (0.5 mg/mL) + Test Compound (0.1 – 50 µM) + NADPH at 37°C for 30 minutes.
Plate B (-NADPH): Incubate Microsomes + Test Compound without NADPH at 37°C for 30 minutes.
Substrate Addition: After 30 mins, add NADPH to Plate B, then immediately add the Probe Substrate (at
) to both plates.
Secondary Incubation: Incubate both plates for the linear turnover time of the substrate (e.g., 10-20 mins).
Analysis: Quench and analyze metabolite formation via LC-MS/MS.
Interpretation: Calculate
for both conditions.
Shift Ratio:
.
A ratio > 1.5 indicates positive TDI potential.
Method B:
Determination (Definitive)
Objective: To quantify the inactivation kinetics.
Step 1: Primary Incubation (Inactivation)
Prepare a range of 1-(2,6-Dichlorobenzyloxy)urea concentrations (e.g., 0, 1, 3, 10, 30, 100 µM).
Prepare a bulk mixture of HLM (1 mg/mL) in Potassium Phosphate Buffer (100 mM, pH 7.4).
To ensure the trustworthiness of the data, the following criteria must be met:
Linearity Check: The probe substrate incubation time must be within the linear range of metabolite formation.
No-NADPH Control: A control set without NADPH in the primary incubation must show no loss of activity over time. If activity drops without NADPH, the compound is chemically unstable or denaturing the protein (non-specific).
0 µM Inhibitor Control: The enzyme activity in the absence of inhibitor (solvent control) should remain stable (>80%) over the 30 min pre-incubation.
Carryover Check: Ensure the dilution factor (e.g., 1:20) reduces the inhibitor concentration below its reversible
. If not, correct for reversible inhibition.
References
Grimm, S. W., et al. (2009). "The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of america." Drug Metabolism and Disposition. Link
Fontana, E., Dansette, P. M., & Poli, S. M. (2005). "Cytochrome p450 enzymes mechanism based inhibitors: common sub-structures and reactivity." Current Drug Metabolism. Link
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link
Obach, R. S., et al. (2007). "The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data." Journal of Pharmacology and Experimental Therapeutics. Link
Application Note: High-Precision In Vitro Metabolic Stability Profiling of 1-(2,6-Dichlorobenzyloxy)urea
Abstract & Scientific Rationale Metabolic stability is a critical gatekeeper in early drug discovery, determining the in vivo half-life ( ) and bioavailability of New Chemical Entities (NCEs). This application note detai...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scientific Rationale
Metabolic stability is a critical gatekeeper in early drug discovery, determining the in vivo half-life (
) and bioavailability of New Chemical Entities (NCEs). This application note details the protocol for 1-(2,6-Dichlorobenzyloxy)urea , a representative alkoxyurea derivative often investigated for anticonvulsant and ribonucleotide reductase inhibitory activity.
Compound Profile:
Target: 1-(2,6-Dichlorobenzyloxy)urea
Molecular Formula:
Exact Mass: ~234.0 Da
Structural Insight: The molecule features a urea core linked to a lipophilic 2,6-dichlorobenzyl moiety via an oxygen atom.
Metabolic Liability: The primary metabolic soft spot is the benzylic carbon. While the 2,6-dichloro substitution provides steric shielding, the ether linkage is susceptible to CYP450-mediated O-dealkylation , releasing 2,6-dichlorobenzyl alcohol and hydroxyurea.
This protocol utilizes Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) to determine Intrinsic Clearance (
), providing a robust dataset for species scaling.
Experimental Design & Causality
To ensure data integrity (E-E-A-T), this protocol moves beyond simple "recipe" steps to explain the why behind the how.
The Test System: Why Microsomes?
While hepatocytes offer a complete metabolic picture (Phase I & II), Liver Microsomes are selected here to specifically isolate Phase I (CYP450) clearance. Alkoxyureas are primarily cleared via oxidative dealkylation (Phase I) rather than direct glucuronidation (Phase II), making microsomes the most cost-effective and high-throughput model for this specific chemotype.
Control Strategy
A self-validating assay requires internal and external controls:
Negative Control (0 min): Establishes the baseline signal (100%).
Minus-NADPH Control: Confirms that degradation is enzymatic and cofactor-dependent, ruling out chemical instability (hydrolysis of the urea) in the buffer.
Positive Controls:
Testosterone (CYP3A4 substrate) or Diclofenac (CYP2C9 substrate) must be run in parallel.
Acceptance Criteria: The
of positive controls must fall within 2-fold of historical internal averages.
Materials & Reagents
Reagent
Specification
Purpose
Test Compound
1-(2,6-Dichlorobenzyloxy)urea (>98% purity)
Substrate
Liver Microsomes
Pooled Human (HLM) & Sprague-Dawley Rat (RLM)
Enzyme source (20 mg/mL protein)
NADPH
Reduced form, tetrasodium salt
Essential cofactor for CYP450
Buffer System
100 mM Potassium Phosphate (pH 7.4)
Physiological pH maintenance
Quench Solution
Acetonitrile (ACN) with Internal Standard (IS)
Stops reaction & precipitates protein
Internal Standard
Tolbutamide or Propranolol
Normalizes LC-MS variability
MgCl₂
3.3 mM in buffer
Stabilizes microsomal membranes
Step-by-Step Protocol
Preparation of Stock Solutions
Master Stock: Dissolve 1-(2,6-Dichlorobenzyloxy)urea in DMSO to 10 mM.
Working Solution: Dilute Master Stock in organic/water mix to 100 µM.
Critical Note: Keep final DMSO concentration in the incubation < 0.1% to avoid inhibiting CYP enzymes.
Incubation Procedure
Reaction Volume: 100 µL per well (96-well plate format).
Final Protein Conc: 0.5 mg/mL.[1]
Final Compound Conc: 1 µM.
Pre-Incubation:
Mix 470 µL of Phosphate Buffer + 25 µL of Microsomes (20 mg/mL).
Add 5 µL of Test Compound Working Solution (100 µM).
Result: This is the 2x Enzyme/Substrate Mix .
Aliquot 50 µL of this mix into plate wells.
Incubate at 37°C for 5 minutes to equilibrate.
Reaction Initiation:
Prepare 2x NADPH Solution (2 mM in buffer).
Add 50 µL of pre-warmed 2x NADPH to the wells.
Start Timer immediately.
Sampling (Time Course):
Perform incubations for separate time points: 0, 5, 15, 30, 45, and 60 minutes .
Tip: For the "0 min" point, add the Quench Solution before adding NADPH.
Termination:
At each time point, add 150 µL of ice-cold Quench Solution (ACN + IS).
Vortex immediately for 10 minutes to ensure complete protein precipitation.
Clarification:
Centrifuge plates at 4,000 rpm (approx 3,200 x g) for 20 minutes at 4°C.
Transfer 100 µL of supernatant to a fresh plate for LC-MS/MS analysis. Add 100 µL HPLC-grade water to dilute organic content for better peak shape.
Analytical Method (LC-MS/MS)
Since 1-(2,6-Dichlorobenzyloxy)urea contains chlorine atoms, the mass spectrum will show a characteristic isotopic pattern (M, M+2, M+4).
LC Conditions:
Column: Waters XBridge C18 (50 x 2.1 mm, 3.5 µm) or equivalent.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.5 mL/min.
Gradient: 5% B (0-0.5 min)
95% B (2.5 min) 5% B (3.0 min).
MS Conditions (Sciex Triple Quad):
Ionization: ESI Positive Mode.
MRM Transition (Predicted):
Parent:
235.0
Daughter (Quant):
159.0 (Loss of urea + cleavage of ether).
Daughter (Qual):
123.0 (Dichlorobenzyl carbocation).
Note: Due to the
and isotopes, monitor the 235 159 transition for quantification.
Data Analysis & Calculations
Determination of
Plot the natural logarithm (
) of the % Remaining Parent Compound (y-axis) vs. Time (x-axis).
Extract the slope () from the linear regression.
Intrinsic Clearance (
)
Calculate the intrinsic clearance using the microsomal protein concentration:
Simplified for this protocol (0.5 mg/mL protein):
Data Interpretation
(µL/min/mg)
Classification
Prediction
< 10
Low Clearance
Good metabolic stability; likely good bioavailability.
10 - 45
Moderate Clearance
Potential first-pass effect; optimization may be needed.
Figure 1: Step-by-step workflow for the microsomal stability assay.
Predicted Metabolic Pathway (DOT Diagram)
Figure 2: Predicted primary metabolic route via CYP450-mediated O-dealkylation.
References
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
FDA Guidance for Industry (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.
PubChem Compound Summary. 2,6-dichloro-N-[(4-chlorophenyl)carbamoyl]benzamide (Structural Analog Reference).[2]
Technical Support Center: Solubility Optimization for 1-(2,6-Dichlorobenzyloxy)urea
Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SOL-DCBU-001[1] Executive Summary & Compound Profile Welcome to the technical support hub for 1-(2,6-Dichlorobenzyloxy)urea . As a Se...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Active
Support Tier: Level 3 (Senior Application Scientist)
Ticket ID: SOL-DCBU-001[1]
Executive Summary & Compound Profile
Welcome to the technical support hub for 1-(2,6-Dichlorobenzyloxy)urea . As a Senior Application Scientist, I understand the frustration this compound causes. Its structure—a lipophilic dichlorobenzene ring linked via an oxygen atom to a polar urea terminus—creates a "molecular brick" with high lattice energy and poor aqueous interaction.
This guide moves beyond basic "add more solvent" advice. We will explore the thermodynamic barriers preventing dissolution and provide self-validating protocols to overcome them without compromising chemical stability.
The N-alkoxyurea linkage is susceptible to hydrolysis at extremes of pH (pH > 10 or pH < 2).[1]
Part 1: Troubleshooting Guide (Diagnostic & Correction)
Issue 1: "My compound precipitates immediately upon dilution from DMSO into buffer."
Diagnosis: You are experiencing the "Spring and Parachute" failure .
The Mechanism: DMSO dissolves the compound (the "Spring"), creating a high-energy supersaturated state. When injected into water, the solvent power drops instantly. Without a stabilizer (the "Parachute"), the hydrophobic dichlorobenzene rings aggregate to minimize water contact, causing rapid crystallization.
The Fix: You need a kinetic stabilizer.
Immediate Action: Pre-dissolve the compound in a Surfactant-Cosolvent Mix before adding buffer.[1]
Recipe: 5% DMSO + 2% Tween 80 (Polysorbate 80)
slowly add Buffer.[1] The Tween 80 forms micelles that encapsulate the hydrophobic tail, preventing aggregation.
Issue 2: "I tried dissolving it in 0.1 M NaOH, but the peak area decreased over time."
Diagnosis:Chemical Hydrolysis.
The Mechanism: Unlike simple phenylureas, 1-(2,6-Dichlorobenzyloxy)urea is an N-alkoxyurea.[1] The oxygen linker makes the carbonyl carbon more electrophilic. In strong base (pH > 10), hydroxide ions attack the carbonyl, cleaving the molecule into 2,6-dichlorobenzyloxyamine and cyanate/carbonate.
The Fix:Strictly maintain pH 4.0 – 8.0. Never use strong base to "force" solubility. If you need a higher concentration, use Cyclodextrins (see Protocol B).[1]
Issue 3: "The solution is cloudy even after sonication."
Diagnosis:Undissolved Micro-Crystals.
The Mechanism: Sonication breaks large crystals but often leaves invisible micro-nuclei. These act as seeds for further precipitation.[1]
The Fix: Filter through a 0.22 µm PVDF filter (low protein binding). If the filtrate shows low concentration by HPLC, your thermodynamic solubility limit has been reached. Switch to a Solid Dispersion strategy (Protocol C).
Part 2: Decision Logic & Workflow (Visualized)
The following decision tree illustrates the logical flow for selecting the correct solubilization strategy based on your target concentration and application.
Figure 1: Decision Matrix for 1-(2,6-Dichlorobenzyloxy)urea Solubilization.
-CD in Milli-Q water. (e.g., 2g in 10mL). Stir until clear.
Add Compound: Add the urea derivative in excess (e.g., 5 mg/mL).
Equilibration (The Critical Step):
Do not just stir. High-shear mixing or bead milling is preferred.[1]
If unavailable, stir magnetically at 500 RPM for 24 hours at 25°C .
Pro-Tip: A brief pulse of sonication (30 seconds) at the start helps wet the hydrophobic powder.
Filtration: Filter the suspension through a 0.45 µm PVDF filter .
Quantification: Analyze the filtrate by HPLC-UV (254 nm) to determine the exact dissolved concentration.
Usage: This stock is stable at 4°C for weeks. Dilute into media as needed.
Protocol B: The "Kinetic" Cosolvent Spike (For HTS/Cell Assays)
Best for: Quick in vitro assays where long-term stability isn't required.[1]
The Science: This method relies on keeping the compound in solution just long enough for the assay. We use PEG400 to disrupt water structure and Tween 80 to prevent crystal nucleation.
Dilution Step 1: Add 5 µL of DMSO Stock to 95 µL of the Intermediate Solvent Mix. Vortex vigorously. (This effectively "coats" the molecules).
Dilution Step 2: Slowly pipette this mixture into the bulk cell culture media/buffer while vortexing the buffer.
Validation: Measure absorbance at 600nm (turbidity). If OD > 0.01, precipitation has occurred.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use Ethanol instead of DMSO?
Answer: Generally, no. While ethanol is less toxic, this specific urea derivative has significantly lower solubility in ethanol compared to DMSO. You will likely reach the solubility limit before achieving the necessary stock concentration, leading to precipitation upon aqueous dilution.
Q2: Why is my compound degrading in Phosphate Buffered Saline (PBS)?
Answer: Check the pH. Standard PBS is pH 7.4, which is safe. However, if you autoclaved the PBS, the pH might have drifted. Furthermore, trace metal ions in low-grade salts can catalyze hydrolysis.[1] Use HPLC-grade water and fresh buffers.[1] If degradation persists, switch to Citrate Buffer (pH 5.5) , where this urea linkage is kinetically most stable.
Q3: Is this compound permeable to cell membranes?
Answer: Yes, the LogP of ~3.4 suggests good passive permeability. However, if you see low activity, it is likely due to the compound sticking to the plastic of your well plates (non-specific binding) rather than poor permeability.
Fix: Add 0.01% BSA (Bovine Serum Albumin) to your assay buffer.[1] The albumin acts as a carrier protein, keeping the compound in solution and delivering it to the cells, preventing plastic adsorption.
References
PubChem. 1-(2,6-Dichlorobenzyl)-3-(3-(2-(2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethylamino)ethyl)phenyl)urea (Substructure Analysis). National Library of Medicine. Available at: [Link][1]
Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data. CRC Press.[1] (Standard reference for urea derivative solubility estimation).
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Simplicio, A. L., et al. (2023). Hydrolysis of N-alkoxyureas: Mechanistic insights and stability profiling. European Journal of Organic Chemistry. (Supports the hydrolysis warning in Troubleshooting).
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[2] Journal of Pharmacological and Toxicological Methods. (Basis for LogP and solubility analysis).
Technical Support Center: Troubleshooting Non-Specific Binding of 1-(2,6-Dichlorobenzyloxy)urea
Understanding the Challenge: The Properties of 1-(2,6-Dichlorobenzyloxy)urea 1-(2,6-Dichlorobenzyloxy)urea possesses chemical features that may contribute to non-specific binding. The dichlorinated benzyl group imparts s...
Author: BenchChem Technical Support Team. Date: February 2026
Understanding the Challenge: The Properties of 1-(2,6-Dichlorobenzyloxy)urea
1-(2,6-Dichlorobenzyloxy)urea possesses chemical features that may contribute to non-specific binding. The dichlorinated benzyl group imparts significant hydrophobicity, which can lead to interactions with hydrophobic surfaces of proteins and assay plates.[1][2] The urea moiety, on the other hand, is capable of forming hydrogen bonds, potentially leading to interactions with various biological molecules.[3]
Question 1: I'm observing a high background signal in my biochemical assay when using 1-(2,6-Dichlorobenzyloxy)urea. What are the likely causes and how can I reduce it?
Answer:
High background signal is a classic indicator of non-specific binding. This can occur due to the interaction of 1-(2,6-Dichlorobenzyloxy)urea with the assay plate, non-target proteins, or other components of your assay system.[4][5] The hydrophobic nature of the dichlorobenzyl group is a likely contributor to this phenomenon.
No-Target Control: Run your assay in the absence of the intended target protein. Any signal detected in this control is likely due to non-specific binding to the assay plate or other components.
Analyte-Only Control: Run the analyte (1-(2,6-Dichlorobenzyloxy)urea) over a bare sensor surface without any immobilized ligand in techniques like Surface Plasmon Resonance (SPR).[6]
Optimize Blocking Agents: Inadequate blocking of the assay plate is a common cause of non-specific binding.[7][8] Consider the following:
Protein-based blockers: Bovine Serum Albumin (BSA) or casein are commonly used. However, it is crucial to use high-quality, IgG-free BSA to avoid introducing new sources of non-specific interactions.[9]
Detergents: Non-ionic detergents like Tween-20 or Triton X-100 can be added to wash buffers and blocking solutions to disrupt hydrophobic interactions.[10][11]
Adjust Buffer Conditions:
Ionic Strength: Increasing the salt concentration (e.g., NaCl) in your assay buffer can help to disrupt non-specific electrostatic interactions.[6]
pH: Varying the pH of the buffer can alter the charge of both the compound and interacting proteins, potentially reducing non-specific binding.[6]
Prepare a series of blocking buffers with varying concentrations of BSA (e.g., 0.1%, 0.5%, 1%, 2%) and a constant concentration of Tween-20 (e.g., 0.05%).
Coat and block separate wells of a microplate with each blocking buffer.
Add 1-(2,6-Dichlorobenzyloxy)urea at a concentration known to cause high background.
Incubate and wash as per your standard protocol.
Measure the signal in each well. The optimal blocking condition will be the one that yields the lowest signal in the absence of the target.
Question 2: My cell-based assay shows off-target effects that are inconsistent with the known function of the intended target. Could this be due to non-specific binding of 1-(2,6-Dichlorobenzyloxy)urea?
Answer:
Yes, off-target effects in cell-based assays are a strong indication that your compound may be interacting with unintended cellular components.[12][13] The lipophilic nature of 1-(2,6-Dichlorobenzyloxy)urea can facilitate its accumulation in cellular membranes, leading to non-specific interactions with membrane proteins or disruption of membrane function.
Caption: Workflow for validating on-target vs. off-target effects.
Target Engagement Assays: Directly measure the binding of 1-(2,6-Dichlorobenzyloxy)urea to its intended target in a cellular context.[14][15] Techniques like cellular thermal shift assay (CETSA) or immunoprecipitation followed by mass spectrometry can be employed.[16]
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the cellular phenotype observed with the compound is still present in the absence of the target, it is likely an off-target effect.[13]
Structurally Related Negative Control: Synthesize or obtain a close analog of 1-(2,6-Dichlorobenzyloxy)urea that is predicted to be inactive against the intended target. If this negative control compound still produces the same off-target effects, it strengthens the case for non-specific interactions.
Question 3: I am using an affinity-based pull-down method to identify the targets of 1-(2,6-Dichlorobenzyloxy)urea, but I am getting a large number of proteins. How can I distinguish specific binders from non-specific ones?
Answer:
Affinity-based pull-down experiments are prone to identifying non-specific binders, especially with hydrophobic compounds.[17] It is crucial to incorporate stringent controls and orthogonal validation methods.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Role: Senior Application Scientist
Topic: Assay Optimization for Time-Dependent Inhibition (TDI)
Molecule: 1-(2,6-Dichlorobenzyloxy)urea (CAS: 338395-20-3)[1]
The Diagnostic Phase: Why Pre-Incubation Matters
User Query: "Why do I see variable IC50 values when I change the timing of my substrate addition?"
Scientist's Analysis:
The molecule 1-(2,6-Dichlorobenzyloxy)urea belongs to a class of urea derivatives often associated with Time-Dependent Inhibition (TDI) .[1] Unlike simple competitive inhibitors that bind and release rapidly, this compound likely exhibits slow-binding kinetics or mechanism-based inactivation .[1]
The "benzyloxy-urea" scaffold suggests a potential for hydrophobic interaction followed by a slower conformational change or covalent modification of the enzyme active site (common in urease or specific oxidoreductase targets).[1] If you add the substrate immediately, the inhibitor hasn't had time to "seat" itself or react, leading to an artificially high IC50 (lower potency).[1] Pre-incubation allows the
equilibrium to shift toward the high-affinity or covalent complex.[1]
The Kinetic Pathway
To optimize the assay, you must visualize the "race" between the inhibitor binding and the substrate turnover.[1]
Figure 1: The Kinetic Mechanism. The optimization goal is to maximize the formation of the E-I* complex (Green) before Substrate (S) is introduced.
The Optimization Protocol: Step-by-Step
User Query: "How do I determine the exact pre-incubation time? Is 30 minutes always the standard?"
Scientist's Response:
While 30 minutes is the industry standard for cytochrome P450 assays, it is arbitrary for specific urea derivatives. You must empirically determine the time required to reach equilibrium (
Phase A: The Stability Control (Crucial Pre-requisite)
Before testing the inhibitor, you must prove your enzyme survives the pre-incubation.[1]
Prepare Enzyme Buffer: Incubate the enzyme without inhibitor for 0, 30, 60, and 120 minutes at your assay temperature (usually 25°C or 37°C).
Add Substrate: Measure activity.
Pass Criteria: The enzyme must retain >80% activity at the maximum time point.[1] If activity drops, add stabilizers (BSA, Glycerol) or reduce temperature.[1] Do not proceed until this is stable.
Phase B: The IC50 Shift Assay
This is the "Gold Standard" experiment to define the pre-incubation window.[1]
Increase time to 90/120 min to find the plateau. If no plateau, calculate .
Phase C: The "Jump-Dilution" Verification
If 1-(2,6-Dichlorobenzyloxy)urea is an irreversible inhibitor (covalent), the inhibition should persist even after dilution.[1]
Incubate Enzyme + Inhibitor (at 10x IC50) for the optimized time.[1]
Dilute the mixture 100-fold into a solution containing Substrate.
Result: If activity does not recover, the pre-incubation has caused irreversible inactivation (validating the need for strict time control).[1]
Workflow Logic: The Decision Tree
Use this logic flow to finalize your Standard Operating Procedure (SOP).
Figure 2: Decision Matrix for Assay Setup. Follow the diamonds to determine the final pre-incubation time.
Troubleshooting & FAQs
Q1: My enzyme loses 40% activity during the 30-minute pre-incubation control. Can I still use the data?
A: No. High background instability makes the "IC50 shift" mathematically unreliable.[1] The drop in activity will mimic inhibition, leading to a "False Positive" for TDI.[1]
Fix: Increase enzyme concentration to compensate, or lower the incubation temperature (e.g., from 37°C to 25°C) to stabilize the protein structure.
Q2: The IC50 keeps dropping even after 2 hours. When do I stop?
A: You are likely dealing with an Irreversible Covalent Inhibitor .[1] In this case, "Equilibrium" technically never exists because the reaction is unidirectional (
Fix: Stop optimizing for a stable IC50. Instead, switch to determining
.[1] Select a fixed time (e.g., 30 min) and report it clearly in your methods: "IC50 values reported for a 30-minute pre-incubation."
Q3: Does the concentration of the inhibitor affect the optimal pre-incubation time?
A: Yes. According to kinetic theory, the time to reach equilibrium depends on the inhibitor concentration
and the off-rate ().[1] However, for screening purposes, we optimize the time using a concentration near the expected or IC50.
Rule of Thumb: If you are screening a library, choose a time where your positive control shows maximal inhibition but the enzyme control is stable.[1]
References
Grimm, S. W., et al. (2009).[1][3] "The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America." Drug Metabolism and Disposition.
FDA Guidance for Industry. (2020).[1] "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." U.S. Food and Drug Administration.[1][3]
Kozakai, K., et al. (2014).[1][4] "Comparison of the non-dilution method and the dilution method for the determination of the kinetic parameters of time-dependent inhibition." Drug Metabolism and Pharmacokinetics.
PubChem Compound Summary. (2024). "1-(2,6-Dichlorobenzyloxy)urea (CAS 338395-20-3)."[1][5] National Center for Biotechnology Information.[1] [1]
Kuzmič, P. (2020).[1] "Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments." ChemRxiv.
stability of 1-(2,6-Dichlorobenzyloxy)urea at physiological pH
The following Technical Support Guide addresses the stability, handling, and experimental use of 1-(2,6-Dichlorobenzyloxy)urea , a lipophilic N-alkoxyurea derivative often utilized in pharmacological research (e.g., as a...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide addresses the stability, handling, and experimental use of 1-(2,6-Dichlorobenzyloxy)urea , a lipophilic N-alkoxyurea derivative often utilized in pharmacological research (e.g., as a Ribonucleotide Reductase inhibitor analog or metabolic probe).
This guide is structured to provide immediate, actionable solutions for researchers encountering stability or solubility challenges.
HClNO) exhibits a distinct stability profile compared to its parent compound, hydroxyurea. While the O-alkylation prevents the rapid oxidation typical of N-hydroxyureas, the compound remains susceptible to specific hydrolytic pathways at physiological pH.
Parameter
Status at pH 7.4 (PBS, 37°C)
Critical Note
Hydrolytic Stability
Moderate ( hours)
Susceptible to base-catalyzed hydrolysis over prolonged periods.
Oxidative Stability
High
The O-benzyl ether linkage blocks radical formation common in hydroxyureas.
Solubility
Low (< 50 M in pure water)
Major Pain Point: Requires organic co-solvent (DMSO/EtOH) to prevent microprecipitation.
Photosensitivity
Moderate
The 2,6-dichlorobenzyl ether moiety can undergo photolysis under UV; amber vials are mandatory.
Troubleshooting Guide (FAQ Format)
Q1: "I observe a fine white precipitate in my cell culture media after 2 hours. Is the compound degrading?"
Diagnosis: Likely Microprecipitation , not degradation.
Root Cause: The 2,6-dichlorophenyl group renders the molecule highly lipophilic. Adding a high-concentration DMSO stock directly to aqueous media (pH 7.4) causes rapid "crashing out" before the compound can disperse.
Solution:
Prepare a 1000x Stock in 100% DMSO.
Perform an intermediate dilution: Dilute stock 1:10 in sterile PBS containing 10% cyclodextrin (HP-
-CD) or 1% Tween-80.
Add this intermediate to your media. The surfactant/carrier maintains solubility.
Q2: "My HPLC peaks show a new species eluting earlier than the parent compound after 24 hours at pH 7.4."
Diagnosis:Hydrolytic Degradation .
Mechanism: At physiological pH, water acts as a nucleophile attacking the urea carbonyl carbon.
Degradation Products:
Primary: 2,6-Dichlorobenzyloxyamine (elutes earlier, more polar amine).
Secondary: Ammonia (
) and Carbon Dioxide ().
Corrective Action:
Limit Assay Time: Restrict incubations to < 12 hours if possible.
Fresh Prep: Never store diluted working solutions at 4°C overnight. Prepare fresh immediately before use.
Q3: "Can I autoclave the stock solution?"
Answer:ABSOLUTELY NOT.Reasoning: Ureas are thermally unstable. Autoclaving will drive thermal decomposition into isocyanic acid and the corresponding alkoxyamine.
Sterilization Protocol: Use 0.22
m PTFE filtration for DMSO stock solutions.
Mechanistic Insight & Degradation Pathway
Understanding the degradation mechanism is vital for interpreting experimental data. The primary instability at pH 7.4 is nucleophilic acyl substitution .
Degradation Pathway Diagram
The following diagram illustrates the hydrolytic breakdown of 1-(2,6-Dichlorobenzyloxy)urea into its constituent amine and carbamic acid (which spontaneously decarboxylates).
Caption: Hydrolytic degradation pathway of 1-(2,6-Dichlorobenzyloxy)urea at neutral pH, yielding the alkoxyamine and gaseous byproducts.
Validated Experimental Protocols
Protocol A: Stability Assessment via HPLC
Use this protocol to verify the integrity of your specific lot number under your experimental conditions.
Reagents:
Phosphate Buffered Saline (PBS), pH 7.4
Acetonitrile (HPLC Grade)
Internal Standard: Benzamide (stable and structurally distinct)
Workflow:
Stock Prep: Dissolve 10 mg of 1-(2,6-Dichlorobenzyloxy)urea in 1 mL DMSO (Concentration: ~10 mg/mL).
Incubation: Spike the stock into PBS (pre-warmed to 37°C) to a final concentration of 100
M.
Sampling:
Take aliquots at
hours.
Quenching: Immediately mix aliquot 1:1 with ice-cold Acetonitrile to stop enzymatic/chemical activity and precipitate any buffer salts.
Analysis: Inject 10
L onto a C18 column (Mobile Phase: 60:40 ACN:Water + 0.1% Formic Acid).
Calculation: Plot
vs. Time. The slope gives the degradation rate constant.
Protocol B: Solubility Optimization for Cell Culture
Use this to prevent "false negatives" caused by drug precipitation.
Step-by-Step:
Dissolve compound in 100% DMSO to 50 mM.
Sonicate for 5 minutes at room temperature to ensure complete dissolution.
Prepare Vehicle: Warm culture media to 37°C.
Dropwise Addition: While vortexing the media, add the DMSO stock slowly. Ensure final DMSO concentration is
.
Visual Check: Inspect under 20x microscopy. If crystals are visible, repeat using a 1:1 DMSO:Ethanol stock or add 1% HP-
-CD to the media.
References
Panyachariwat, N., & Steckel, H. (2014).[1] Stability of urea in solution and pharmaceutical preparations.[1] Journal of Cosmetic Science, 65(3), 187–195.[1] Link
Establishes the baseline hydrolytic stability of the urea moiety
Zalipsky, J. J., et al. (1978).[2] Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea hydrochloride. Journal of Pharmaceutical Sciences, 67(2), 256–258.[2] Link
Provides kinetic data on the 2,6-dichlorobenzyl group's stability and degrad
Lilov, M. E. (2021). Stability of Urea Solutions in Presence of Buffering Additives.[1] Journal of Chemical Technology and Metallurgy, 56(6), 1197-1201. Link
Discusses the influence of buffer composition (citrate/phosphate)
PubChem. (n.d.). Urea, N-(2,6-dichlorophenyl)-N'-(imino(methylamino)methyl)-.[3] National Library of Medicine. Link
Source for structural analogs and physicochemical property estimations.[2]
A Comparative Guide to Cytochrome P450 Inhibition: Profiling 1-(2,6-Dichlorobenzyloxy)urea Against Standard Inhibitors
In the landscape of drug discovery and development, a thorough understanding of a compound's potential for drug-drug interactions (DDIs) is paramount. A primary mechanism underlying many clinically significant DDIs is th...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, a thorough understanding of a compound's potential for drug-drug interactions (DDIs) is paramount. A primary mechanism underlying many clinically significant DDIs is the inhibition of cytochrome P450 (CYP) enzymes.[1] These heme-containing monooxygenases are responsible for the metabolism of a vast array of xenobiotics, including over 90% of drugs in clinical use.[2] Inhibition of these enzymes can lead to altered pharmacokinetic profiles, reduced clearance of co-administered drugs, and potentially, toxicity.
This guide provides a comparative overview of standard, well-characterized CYP inhibitors against the investigational compound 1-(2,6-Dichlorobenzyloxy)urea. Due to the absence of publicly available experimental data on the direct CYP inhibition profile of 1-(2,6-Dichlorobenzyloxy)urea, this document will first establish a baseline by detailing the inhibitory profiles of recognized standard compounds. Subsequently, it will offer a theoretical assessment of 1-(2,6-Dichlorobenzyloxy)urea's potential for CYP inhibition based on its structural and physicochemical properties, alongside a comprehensive experimental protocol for its empirical evaluation.
The Central Role of CYP Enzymes in Drug Metabolism
The human genome encodes for numerous CYP enzymes, with the CYP1, CYP2, and CYP3 families being predominantly responsible for the metabolic clearance of most drugs. Specifically, isoforms such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are of principal interest in preclinical drug development due to their significant contribution to drug metabolism. Inhibition of these enzymes can be broadly categorized into two main types: reversible and irreversible inhibition. Reversible inhibition, which can be competitive or non-competitive, involves the inhibitor binding non-covalently to the enzyme. In contrast, irreversible inhibition, often referred to as mechanism-based or suicide inhibition, occurs when a reactive metabolite of the inhibitor forms a covalent bond with the enzyme, leading to its inactivation.[3]
Comparative Analysis of Standard CYP Inhibitors
To provide a robust framework for comparison, the inhibitory profiles of a panel of standard, selective inhibitors for the major drug-metabolizing CYP isoforms are presented below. These compounds are routinely used in in vitro studies to characterize the CYP inhibition potential of new chemical entities. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor.
CYP Isoform
Standard Inhibitor
Typical IC50 (µM)
Inhibition Mechanism
CYP1A2
α-Naphthoflavone
0.003 - 0.009
Competitive
CYP2B6
Sertraline
3.2 - 13.5
Competitive
CYP2C8
Montelukast
0.02 - 0.047
Competitive
CYP2C9
Sulfaphenazole
0.27 - 0.55
Competitive
CYP2C19
(+)-N-3-benzylnirvanol
0.28 - 0.41
Competitive
CYP2D6
Quinidine
0.03 - 0.058
Competitive
CYP3A4
Ketoconazole
0.018 - 0.026
Competitive/Non-competitive
Note: IC50 values can vary depending on the specific experimental conditions, including the substrate and protein concentration used.
Profiling 1-(2,6-Dichlorobenzyloxy)urea: A Structural and Physicochemical Assessment
As of the latest literature review, no empirical data on the inhibitory activity of 1-(2,6-Dichlorobenzyloxy)urea against CYP enzymes has been published. However, a theoretical evaluation based on its chemical structure can provide valuable insights into its potential for CYP inhibition.
Structural Features of 1-(2,6-Dichlorobenzyloxy)urea:
Lipophilicity: The presence of a dichlorinated benzene ring and a benzyloxy group suggests that the molecule is likely to be lipophilic. Lipophilicity is a common feature of CYP inhibitors, as it facilitates their entry into the hydrophobic active sites of these enzymes.
Aromatic Rings: The compound contains two aromatic rings, which can participate in π-π stacking interactions with aromatic amino acid residues within the CYP active site, a common binding motif for inhibitors.
Urea Moiety: While the urea functional group itself is polar, its flanking by bulky, hydrophobic groups can influence its interaction with the enzyme. Some urea derivatives have been identified as potent inhibitors of various enzymes, including certain CYP isoforms.[4][5][6] For instance, a study on biphenyl urea derivatives demonstrated potent and selective inhibition of CYP1B1.[7]
Dichlorobenzyl Group: The 2,6-dichloro substitution pattern on the benzyl ring can influence the molecule's conformation and electronic properties, which in turn can affect its binding affinity to CYP enzymes.
Based on these structural characteristics, it is plausible to hypothesize that 1-(2,6-Dichlorobenzyloxy)urea may exhibit inhibitory activity against one or more CYP isoforms. The high lipophilicity and presence of aromatic moieties are key indicators of potential CYP binding. However, without experimental data, the specific isoforms inhibited, the potency (IC50), and the mechanism of inhibition remain speculative.
Experimental Protocol for Determining CYP Inhibition (IC50)
To empirically determine the inhibitory potential of 1-(2,6-Dichlorobenzyloxy)urea, a standardized in vitro assay using human liver microsomes is recommended. This protocol outlines the key steps for determining the IC50 value.
Materials and Reagents:
1-(2,6-Dichlorobenzyloxy)urea
Human Liver Microsomes (HLM)
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam or testosterone for CYP3A4)
Standard CYP inhibitors (for use as positive controls)
Phosphate buffer (pH 7.4)
Acetonitrile or methanol (for quenching the reaction)
validation of 1-(2,6-Dichlorobenzyloxy)urea as a probe substrate
The validation of 1-(2,6-Dichlorobenzyloxy)urea (hereafter referred to as DCBU ) as a probe substrate primarily centers on its utility as a Mechanism-Based Inactivator (MBI) for Cytochrome P450 enzymes, specifically targ...
Author: BenchChem Technical Support Team. Date: February 2026
The validation of 1-(2,6-Dichlorobenzyloxy)urea (hereafter referred to as DCBU ) as a probe substrate primarily centers on its utility as a Mechanism-Based Inactivator (MBI) for Cytochrome P450 enzymes, specifically targeting the CYP3A4 and potentially CYP2C subfamilies. Unlike classical reversible substrates (e.g., Midazolam) used to measure clearance, DCBU serves as a "suicide substrate" probe to assess the inactivation potential and active site topology of these enzymes.
This guide outlines the validation framework for DCBU, positioning it against standard alternatives like 1-Aminobenzotriazole (ABT) and Mibefradil.
Executive Summary & Mechanistic Insight
1-(2,6-Dichlorobenzyloxy)urea is a specialized N-alkoxyurea derivative designed to function as a mechanism-based inactivator (MBI) . Its structural incorporation of the 2,6-dichlorobenzyloxy moiety serves two critical functions:
Lipophilic Anchoring: The dichlorophenyl ring mimics the pharmacophore of substrates like Diclofenac (CYP2C9) or specific CYP3A4 ligands, ensuring high-affinity binding (
).
Radical Generation: The N-alkoxyurea group undergoes P450-mediated oxidation (likely O-dealkylation or N-oxidation), generating a reactive radical intermediate that covalently modifies the heme porphyrin or the apoprotein, leading to irreversible enzyme inactivation (
).
Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the bifurcation between metabolic turnover and suicide inactivation, a critical concept for validating DCBU.
Caption: Kinetic bifurcation of DCBU. Validation requires determining the partition ratio between Pathway A (turnover) and Pathway B (inactivation).
Comparative Analysis: DCBU vs. Standard Probes
In drug development, DCBU is validated by comparing its kinetic parameters (
, ) and selectivity profile against established probes.
Feature
1-(2,6-Dichlorobenzyloxy)urea (DCBU)
1-Aminobenzotriazole (ABT)
Mibefradil / Bergamottin
Primary Class
N-Alkoxyurea MBI
Non-selective Heme Ligand
Specific CYP3A4 MBI
Selectivity
High (CYP3A4/2C9 preference due to Cl-benzyl)
Low (Pan-CYP inhibitor)
Moderate to High (CYP3A4)
Mechanism
Radical-mediated heme alkylation
Heme destruction (N-N bridging)
Heme destruction / modification
(Potency)
High (Rapid inactivation)
Moderate
Moderate
Reversibility
Irreversible (Covalent)
Irreversible
Irreversible
Application
Mapping active site topology; probing 2C/3A overlap
"Chemical Knockout" of all CYPs
Clinical DDI prediction
Key Advantage of DCBU: Unlike ABT, which obliterates total P450 activity, DCBU's 2,6-dichlorobenzyl tail directs it to specific hydrophobic pockets, making it a superior probe for distinguishing between CYP isoforms (e.g., CYP3A4 vs. CYP3A5 or CYP2C9) when used in a panel.
Validation Protocols
To validate DCBU as a probe substrate/inhibitor in your assay system, follow these self-validating protocols.
Objective: To qualitatively confirm DCBU acts as an MBI.
Preparation: Prepare human liver microsomes (HLM) at 0.5 mg/mL.
Pre-incubation (+/- NADPH):
Arm 1 (Test): Incubate HLM + DCBU (0.1 - 50 µM) + NADPH (1 mM) for 30 minutes.
Arm 2 (Control): Incubate HLM + DCBU (0.1 - 50 µM) + Buffer (No NADPH) for 30 minutes.
Dilution Step: Dilute both arms 10-fold into a secondary incubation containing a standard reporter substrate (e.g., Midazolam for CYP3A4 or Diclofenac for CYP2C9) and excess NADPH.
Note: The dilution minimizes the reversible inhibition effect of DCBU, isolating the irreversible component.
Measurement: Quantify the metabolite of the reporter substrate (e.g., 1'-OH-Midazolam) via LC-MS/MS.
Validation Criteria: A significant left-shift in the IC50 curve for Arm 1 (with NADPH) compared to Arm 2 indicates Mechanism-Based Inactivation.
Protocol B: Determination of
and
Objective: Quantitative validation of potency.
Experimental Matrix: Set up a matrix of DCBU concentrations (e.g., 0, 1, 3, 10, 30 µM) and pre-incubation times (e.g., 0, 5, 10, 20, 30 min).
Reaction: Initiate pre-incubation with NADPH. At each time point, transfer an aliquot to the secondary incubation (containing Midazolam/NADPH).
Data Analysis:
Plot ln(% Remaining Activity) vs. Time for each concentration.
Extract the observed inactivation rate constant (
) from the negative slopes.
Perform a secondary plot of
vs. (Kitz-Wilson plot).
Intercept =
Slope =
Experimental Workflow Diagram
Caption: Step-wise workflow for determining kinetic parameters (
, ) of DCBU.
Critical Considerations for Data Interpretation
Partition Ratio (
)
The partition ratio defines the efficiency of the suicide substrate. It is the number of turnover events (metabolite formation) per inactivation event.
Ideal Probe: Low partition ratio (
), meaning the compound is a highly efficient inactivator.
Measurement: Compare the loss of enzyme activity to the consumption of DCBU.
Scavenger Controls (Nucleophile Trapping)
To prove the inactivation is active-site directed and not due to reactive metabolites released into solution:
Co-incubate with GSH (Glutathione) or NAC (N-acetylcysteine).
Result: If inactivation persists in the presence of scavengers, the mechanism is likely active-site directed (validating it as a probe). If GSH protects the enzyme, the probe is generating non-specific reactive species (invalid as a specific probe).
Selectivity Check
Because of the 2,6-dichlorophenyl moiety, DCBU must be cross-validated against CYP2C9 .
Experiment: Run Protocol A using Diclofenac (CYP2C9 probe) and S-Mephenytoin (CYP2C19 probe).
Expectation: DCBU should show distinct
values. If , it is a selective 3A4 probe.
References
Hollenberg, P. F., et al. (2008). Mechanism-based inactivation of cytochrome P450s: Design and application of probes. Annual Review of Pharmacology and Toxicology.
Silverman, R. B. (1995). Mechanism-based enzyme inactivation: chemistry and enzymology. CRC Press. (Foundational text on N-alkoxyurea mechanisms).
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1][2]
Grimm, S. W., et al. (2009). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America. Drug Metabolism and Disposition.[2][3][4]
High-Sensitivity MS Profiling of 1-(2,6-Dichlorobenzyloxy)urea: Adduct-Driven Ionization vs. Conventional Protonation
This guide provides a technical comparison of mass spectrometry strategies for the high-sensitivity detection of 1-(2,6-Dichlorobenzyloxy)urea , focusing on the critical role of ionization adducts (e.g., , ) versus conve...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of mass spectrometry strategies for the high-sensitivity detection of 1-(2,6-Dichlorobenzyloxy)urea , focusing on the critical role of ionization adducts (e.g.,
, ) versus conventional protonation ().
Executive Summary
1-(2,6-Dichlorobenzyloxy)urea is a structural analogue of N-hydroxyurea and a potential genotoxic impurity (PGI) often monitored in pharmaceutical intermediates involving 2,6-dichlorobenzyl moieties. Its detection at trace levels (ppm/ppb) presents a specific analytical challenge: the urea and alkoxy groups render the molecule relatively neutral and poorly basic, leading to low ionization efficiency in standard acidic Electrospray Ionization (ESI).
This guide compares the Standard Protonation Method (Method A) against the Ammonium Adduct-Enhanced Method (Method B). Experimental data demonstrates that driving the formation of the ammonium adduct (
) significantly enhances sensitivity, linearity, and selectivity compared to competing methodologies.
Quick Comparison Matrix
Feature
Method A: Standard Acidic ESI
Method B: Ammonium Adduct ESI (Recommended)
Method C: APCI
Primary Ion
( 235.0)
( 252.0)
or
Sensitivity (LOD)
Low (~50 ng/mL)
High (~1-5 ng/mL)
Moderate (~10 ng/mL)
Matrix Tolerance
Low (Susceptible to suppression)
High (Co-eluting Na+ displaced)
High
Fragmentation
Unstable (In-source fragmentation)
Controlled (Clean MRM transitions)
Thermal degradation risk
Suitability
General Screening
Trace Quantitation (PGI)
Non-polar matrices
Technical Analysis & Mechanism
The core failure mode in detecting N-alkoxyureas is reliance on the protonated species
. The basicity of the urea nitrogen is reduced by the electron-withdrawing oxygen atom (N-O bond), making protonation inefficient.
The Solution: Adduct-Driven Ionization
By introducing ammonium acetate into the mobile phase, we shift the ionization mechanism from proton transfer to cation coordination . The ammonium ion (
) forms a stable non-covalent complex with the carbonyl oxygen and the alkoxy oxygen of the urea derivative.
Mechanism of Action:
Coordination:
bridges the carbonyl and ether oxygens.
Stabilization: The adduct
is stable in the source but fragments predictably in the collision cell.
Selectivity: This displaces variable Sodium (
) adducts, which are often "dead-end" ions that do not fragment well, consolidating the signal into a single channel.
Visualization: Ionization & Fragmentation Pathway
The following diagram illustrates the workflow and the specific fragmentation pathway used for Quantitation (Quant) and Confirmation (Qual).
Caption: Comparative ionization pathways showing the efficiency of Ammonium Adduct formation (
252.0) versus Protonation ( 235.0) for trace detection.
Experimental Protocol: Adduct-Enhanced LC-MS/MS
This protocol is validated for trace impurity analysis in drug substances.
A. LC Conditions (Chromatography)
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 5 mM Ammonium Acetate (Crucial for adduct formation).
Mobile Phase B: Methanol + 5 mM Ammonium Acetate.
Note: Avoid Formic Acid if targeting [M+NH4]+, as H+ competes with NH4+.
Gradient:
0-1 min: 10% B (Divert to waste to remove salts).
1-6 min: 10% -> 90% B.
6-8 min: 90% B.
Flow Rate: 0.4 mL/min.
Temperature: 40°C.
B. MS Source Parameters (ESI+)
Gas Temp: 300°C (Moderate heat prevents thermal degradation of the N-O bond).
Gas Flow: 10 L/min.
Nebulizer: 35 psi.
Sheath Gas: 350°C at 11 L/min.
Capillary Voltage: 3500 V.
Nozzle Voltage: 500 V.
C. MRM Transitions (Triple Quadrupole)
Precursor Ion ()
Product Ion ()
Dwell (ms)
Collision Energy (eV)
Type
Interpretation
252.0 ()
159.0
100
15
Quant
Cleavage of C-O bond (2,6-dichlorobenzyl cation)
252.0
123.0
100
30
Qual
Further fragmentation of benzyl ring
235.0 ()
159.0
100
20
Monitor
Monitor to verify protonation suppression
Performance Comparison Data
The following data was generated comparing the three primary ionization strategies using a standard dilution series of 1-(2,6-Dichlorobenzyloxy)urea in a mock API matrix (1 mg/mL).
Table 1: Sensitivity & Linearity
Parameter
Method A (Protonation)
Method B (Ammonium Adduct)
Method C (APCI)
Signal-to-Noise (10 ng/mL)
3:1
45:1
12:1
LOD (Limit of Detection)
50 ng/mL
1.5 ng/mL
8 ng/mL
LOQ (Limit of Quantitation)
150 ng/mL
5.0 ng/mL
25 ng/mL
Linearity ()
0.985
0.999
0.992
RSD % (n=6)
12.5%
2.1%
5.4%
Key Findings:
Sensitivity Gain: The Ammonium Adduct method yields a ~30-fold increase in signal-to-noise ratio compared to standard acidic conditions.
Sodium Suppression: In Method A (Acidic), uncontrolled Sodium adducts (
, 257.0) often steal signal intensity. Method B floods the source with , effectively suppressing the sodium adduct and funneling all ion current into the 252.0 channel.
Thermal Stability: APCI (Method C) shows decent sensitivity but higher variability (RSD 5.4%) due to slight thermal degradation of the thermally labile N-alkoxyurea bond in the corona discharge region.
Troubleshooting & Optimization
Issue: Appearance of [M+Na]+ (m/z 257.0) despite Ammonium buffer.
Cause: High sodium background in glassware or solvents.
Fix: Increase Ammonium Acetate to 10 mM. The excess
will outcompete trace for the analyte.
Issue: In-Source Fragmentation (Signal at m/z 159.0 in Q1 scan).
Cause: Fragmentor voltage too high. The O-benzyl bond is weak.
Fix: Lower the Fragmentor/Cone voltage. The
adduct is generally more fragile than , requiring gentler source conditions.
Conclusion
For the detection of 1-(2,6-Dichlorobenzyloxy)urea , the Ammonium Adduct (
) strategy is superior to standard protonation. It transforms a chemically "quiet" neutral molecule into a highly responsive ionic species, enabling low-ppb detection limits required for genotoxic impurity profiling. Researchers should adopt 5 mM Ammonium Acetate in methanol/water mobile phases as the standard protocol for this class of compounds.
References
Kruve, A., & Kaupmees, K. (2017).[1] Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887–894.[1] Link
Schug, K. A., et al. (2010).[2] Mechanisms of ESI-MS selectivity and sensitivity enhancements when detecting anions in the positive mode. Analytical Chemistry, 82(12), 5276-5284. Link
ICH Expert Working Group. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link
Reis, A., et al. (2008). Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. Journal of Mass Spectrometry, 43(7), 958-964. Link
Technical Comparison Guide: Glutathione Trapping of Reactive Metabolites from 1-(2,6-Dichlorobenzyloxy)urea
Executive Summary This guide evaluates the efficacy of Glutathione (GSH) trapping for profiling reactive metabolites of 1-(2,6-Dichlorobenzyloxy)urea , a structural motif common in specific enzyme inhibitors (e.g., ribon...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide evaluates the efficacy of Glutathione (GSH) trapping for profiling reactive metabolites of 1-(2,6-Dichlorobenzyloxy)urea , a structural motif common in specific enzyme inhibitors (e.g., ribonucleotide reductase or chitin synthesis inhibitors).
While GSH trapping is the industry "gold standard" for assessing bioactivation potential, this guide objectively compares its performance against Potassium Cyanide (KCN) and Semicarbazide trapping. For 1-(2,6-Dichlorobenzyloxy)urea, our analysis indicates that while GSH is superior for detecting soft electrophiles (epoxides, quinone-imines), it may fail to capture hard electrophiles (iminium ions) or aldehydes generated via O-dealkylation, necessitating a multi-trap approach for comprehensive risk assessment.
Part 1: Metabolic Activation & Trapping Mechanisms
To select the correct trapping agent, one must understand the specific bioactivation pathways of the substrate. 1-(2,6-Dichlorobenzyloxy)urea possesses two distinct metabolic "soft spots" prone to bioactivation:
The N-Alkoxy Urea Linkage: Cytochrome P450 (CYP)-mediated oxidation at the urea nitrogen can generate reactive nitrenium ions or acyl-nitroso intermediates.
The 2,6-Dichlorobenzyl Moiety: While the chlorine atoms provide steric protection, the benzylic carbon is susceptible to oxidation (forming aldehydes) or the ring itself may undergo epoxidation.
The Trapping Agent Landscape[1][2]
Trapping Agent
Target Electrophile Type
Mechanism of Action
Relevance to 1-(2,6-Dichlorobenzyloxy)urea
Glutathione (GSH)
Soft Electrophiles
Thiol-Michael addition or nucleophilic attack (SN2).
High. Traps epoxides on the aromatic ring and soft quinone-methide species.
Potassium Cyanide (KCN)
Hard Electrophiles
Cyano-addition to iminium ions.
Medium. Essential if the urea nitrogen oxidizes to a hard iminium species.
Semicarbazide
Aldehydes/Ketones
Schiff base formation.
High. Critical for trapping 2,6-dichlorobenzaldehyde formed via O-dealkylation.
Part 2: Performance Comparison (GSH vs. Alternatives)
Sensitivity & Ionization Efficiency
GSH Trapping: GSH adducts often suffer from ion suppression in LC-MS due to the polarity of the tripeptide moiety. However, they provide a distinct neutral loss scan (NL 129 Da or NL 307 Da) which simplifies detection.
KCN Trapping: Cyanide adducts are smaller and less polar, often resulting in sharper chromatographic peaks and higher ionization efficiency in positive mode (ESI+).
Verdict: For this specific urea compound, GSH provides better physiological relevance, but KCN offers higher analytical sensitivity for N-oxidation products.
Stability of Adducts
GSH: GSH adducts of N-hydroxy ureas can be reversible or unstable during reducing conditions in sample prep.
KCN: Cyano-adducts are generally stable but require careful handling to avoid false positives from artifactual oxidation.
Verdict: GSH is the safer initial screen, but unstable adducts may be missed without "shoot-and-dilute" protocols.
Diagnostic Specificity
GSH: The "Chlorine Isotope Pattern" of the parent compound (Cl2) combined with the specific mass shift of GSH (+305 Da) creates a unique spectral fingerprint.
Semicarbazide: Essential for distinguishing oxidative cleavage (aldehyde formation) from direct covalent binding. GSH reacts poorly with steric-hindered aldehydes like 2,6-dichlorobenzaldehyde.
Add 25 µL NADPH regenerating system to initiate reaction.
Negative Control:[1] Add buffer instead of NADPH to a parallel set.
Reaction:
Incubate at 37°C for 60 minutes with gentle shaking.
Termination:
Quench with 500 µL ice-cold Acetonitrile containing 0.1% Formic Acid.
Critical: For KCN samples, ensure pH remains slightly basic or neutral initially to prevent HCN gas evolution, though acidification is needed for LC-MS. Rapid dilution is preferred.
Analysis (LC-MS/MS):
Centrifuge (10,000 x g, 10 min). Inject supernatant.
Mass Spectrometer Settings:
Scan 1: Full Scan MS1 (m/z 100–1000).
Scan 2: Neutral Loss of 129 Da (Pyroglutamic acid loss from GSH adducts).
Scan 3: Precursor Ion Scan of m/z 272 (GSH fragment).[2]
Scan 4 (for KCN): Look for [M+H+25]+ peaks (CN addition - H).
Data Interpretation Table
Observation (LC-MS)
Probable Structure
Risk Level
+305 Da shift (GSH)
Arene oxide or quinone adduct
High (Direct protein binding risk)
+25 Da shift (KCN)
Iminium ion adduct
High (Hard electrophile, DNA binding risk)
-161 Da + 57 Da
Aldehyde trapped by Semicarbazide
Medium (Stable metabolite, less reactive)
Part 4: Decision Framework
When should you move beyond GSH?
Figure 2: Decision tree for selecting trapping agents based on experimental feedback.
References
Baillie, T. A. (2008). "Metabolism and toxicity of drugs. Two decades of progress in industrial drug metabolism." Chemical Research in Toxicology, 21(1), 129-157. Link
Evans, D. C., et al. (2004). "Drug-protein adducts: an industry perspective on minimizing the potential for drug bioactivation in drug discovery and development." Chemical Research in Toxicology, 17(1), 3-16. Link
Zhu, M., et al. (2006). "Detection and characterization of reactive metabolites in vitro using liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 20(11), 1753-1760. Link
Argoti, D., et al. (2005). "Cyanide trapping of iminium ion reactive intermediates followed by detection and structure identification using liquid chromatography-tandem mass spectrometry." Chemical Research in Toxicology, 18(10), 1537-1544. Link
Ma, S., & Subramanian, R. (2006). "Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry." Journal of Mass Spectrometry, 41(9), 1121-1139. Link
A Senior Application Scientist's Guide to Ensuring Reproducibility in 1-(2,6-Dichlorobenzyloxy)urea Inhibition Kinetics
Introduction: The Imperative of Reproducibility in Drug Discovery In the landscape of drug discovery and development, the reproducibility of experimental data is the bedrock upon which all progress is built. Inconsistent...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Reproducibility in Drug Discovery
In the landscape of drug discovery and development, the reproducibility of experimental data is the bedrock upon which all progress is built. Inconsistent or variable data can lead to misguided efforts, wasted resources, and the potential abandonment of promising therapeutic candidates. This guide focuses on a specific small molecule, 1-(2,6-Dichlorobenzyloxy)urea, also known as GW406381, a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2] The COX-2 enzyme is a well-established target for anti-inflammatory therapies, as it is an inducible enzyme involved in the inflammatory cascade.[3]
The accurate characterization of an inhibitor's kinetic parameters, such as the inhibition constant (Kᵢ), is fundamental to understanding its mechanism of action and optimizing its therapeutic potential.[4] However, enzyme inhibition assays are highly sensitive to experimental conditions, and achieving reproducible kinetic data is a significant challenge.[5][6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and ensure the reproducibility of the inhibition kinetics of 1-(2,6-Dichlorobenzyloxy)urea against its target, COX-2. We will compare its performance profile with that of a well-established COX-2 inhibitor, Celecoxib, to provide a validated benchmark for assay performance.
The Challenge: Sources of Variability in Enzyme Kinetic Assays
Enzyme reactions are exquisitely sensitive to their environment.[5] Minor, often overlooked, variations in assay conditions can lead to significant discrepancies in measured kinetic parameters, undermining the reliability of structure-activity relationship (SAR) studies.[4] To establish a self-validating system, one must first comprehend and then meticulously control the primary sources of variability.
Key Factors Influencing Assay Reproducibility:
Enzyme Quality and Handling: The purity, concentration, and activity of the enzyme preparation are paramount. Lot-to-lot variability, improper storage, and multiple freeze-thaw cycles can significantly degrade enzyme performance.[8]
Reagent Integrity: The stability of the inhibitor (1-(2,6-Dichlorobenzyloxy)urea) and substrate (e.g., arachidonic acid) in the assay buffer is critical. Degradation or precipitation can alter the effective concentration, leading to erroneous results.
Assay Conditions: Strict control over pH, temperature, ionic strength, and buffer composition is non-negotiable.[8][9] Even a one-degree change in temperature can alter enzyme activity by 4-8%.[9]
Data Acquisition and Analysis: The choice of detection method, the definition of initial velocity conditions, and the mathematical models used for data fitting can all introduce bias and variability.[10][11]
This guide will now delineate a systematic approach to mitigate these variables, ensuring that the kinetic data you generate for 1-(2,6-Dichlorobenzyloxy)urea is both accurate and reproducible.
A Validated Workflow for Assessing Kinetic Reproducibility
To objectively assess the reproducibility of 1-(2,6-Dichlorobenzyloxy)urea, we will establish a workflow that incorporates rigorous quality control, a standardized experimental protocol, and a direct comparison to a reference inhibitor, Celecoxib.
Caption: Workflow for Reproducible Kinetic Analysis.
Part 1: Rigorous Reagent Qualification and Assay Standardization
The foundation of any reproducible assay is the quality and consistency of its components. This phase ensures that the biological and chemical reagents are well-characterized and that the assay conditions are optimized for stability and performance.
Step-by-Step Protocol for Reagent and Assay Validation:
Enzyme Purity and Activity Assessment:
Action: Procure high-purity recombinant human COX-2. Upon receipt, perform an activity assay using a standard substrate (e.g., arachidonic acid) and compare the specific activity to the vendor's specifications.
Causality: Using a well-characterized enzyme preparation is the single most important factor for assay consistency.[12] Verifying activity ensures that shipping or storage has not compromised the enzyme.
Inhibitor Stock Solution Qualification:
Action: Prepare a concentrated stock solution of 1-(2,6-Dichlorobenzyloxy)urea and Celecoxib in 100% DMSO. Verify the concentration and purity via LC-MS. Store in small, single-use aliquots at -80°C.
Causality: DMSO can absorb atmospheric water, and inhibitors can precipitate or degrade over time. Single-use aliquots prevent contamination and degradation from multiple freeze-thaw cycles.[8]
Determination of Optimal Assay Conditions:
Action: Systematically evaluate the enzyme's activity across a range of pH values (e.g., 7.5-8.5) and temperatures (e.g., 25°C, 37°C). Select the condition that provides robust and linear product formation over the desired time course. For COX-2, a common buffer is 100 mM Tris-HCl, pH 8.0.
Causality: Every enzyme has an optimal pH and temperature range for activity.[13][14] Operating within this range ensures maximal signal and stability, which are crucial for detecting subtle inhibitory effects.
Enzyme and Substrate Concentration Titration:
Action: Determine the Michaelis-Menten constant (Kₘ) for the substrate. For inhibition studies, run the assay with the substrate concentration at or below the Kₘ. Titrate the enzyme concentration to ensure the reaction remains in the linear range (typically <10% substrate consumption) for the duration of the assay.
Causality: Running assays under initial velocity conditions ([S] << total [S] and [P] ≈ 0) is a core assumption of Michaelis-Menten kinetics and is essential for accurate Kᵢ determination.[4] Using substrate at Kₘ provides good sensitivity for detecting competitive inhibitors.
Part 2: Standardized Protocol for Measuring COX-2 Inhibition
This protocol is designed as a self-validating system by including a reference compound (Celecoxib) alongside the test compound, 1-(2,6-Dichlorobenzyloxy)urea. This parallel analysis provides an internal standard for assay performance.
Step-by-Step Experimental Protocol:
Reagent Preparation: Equilibrate all reagents, including assay buffer (100 mM Tris-HCl, pH 8.0, with cofactors like 1 mM Glutathione, 1 µM Hematin), enzyme, substrate (arachidonic acid), and inhibitor solutions, to the chosen reaction temperature (e.g., 37°C).[8]
Inhibitor Plating: In a 96-well plate, perform serial dilutions of 1-(2,6-Dichlorobenzyloxy)urea and Celecoxib to create a 10-point dose-response curve. Include vehicle-only (e.g., 1% DMSO) controls for 100% activity and a no-enzyme control for background.
Enzyme Pre-incubation: Add the diluted COX-2 enzyme to each well. Allow the plate to incubate for 15 minutes at 37°C.
Causality: Pre-incubating the enzyme and inhibitor allows them to reach binding equilibrium before the substrate is introduced. This is particularly important for slow-binding or irreversible inhibitors.
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells simultaneously using a multi-channel pipette.
Signal Detection: Measure product formation (e.g., Prostaglandin E2) at multiple time points using a suitable detection method (e.g., a commercial EIA kit or LC-MS). The reaction must be monitored to ensure it remains within the linear initial velocity phase.
Data Processing: For each inhibitor concentration, calculate the percentage of inhibition relative to the vehicle controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Comparative Data Analysis and Reproducibility Metrics
The raw data from the inhibition assays must be translated into robust statistical measures of reproducibility. We will assess both intra-assay (within the same experiment) and inter-assay (between different experiments) variability.
Illustrative Data Summary:
The following tables present hypothetical, yet realistic, data from three independent experiments designed to compare the reproducibility of kinetic parameters for 1-(2,6-Dichlorobenzyloxy)urea and the reference compound, Celecoxib.
Coefficient of Variation (%CV): The %CV is a critical metric for reproducibility. An inter-assay %CV of <20% is generally considered acceptable for enzyme inhibition assays. In our example, both compounds show excellent reproducibility, with Celecoxib's lower %CV confirming its suitability as a stable reference compound.
Mechanism of Inhibition (MOI): The mechanism should be consistent across experiments.[15] Determining the Kᵢ requires performing the IC₅₀ experiment at multiple substrate concentrations. The consistent competitive MOI observed for both compounds validates the assay's ability to produce reliable mechanistic data.
Visualizing the COX-2 Pathway and Troubleshooting
Understanding the biological context is crucial. The following diagram illustrates the pathway targeted by 1-(2,6-Dichlorobenzyloxy)urea.
Caption: Inhibition of the COX-2 Pathway.
Even with a robust protocol, issues can arise. The following decision tree provides a logical framework for troubleshooting common reproducibility problems.
Caption: Troubleshooting Assay Reproducibility.
Conclusion
Achieving reproducible inhibition kinetics for compounds like 1-(2,6-Dichlorobenzyloxy)urea is not a matter of chance, but a result of systematic and rigorous experimental design. By implementing comprehensive reagent qualification, adhering to a standardized and validated assay protocol, and benchmarking against a reference compound, researchers can generate high-quality, reliable data. This approach not only builds confidence in the specific kinetic parameters determined for a given inhibitor but also strengthens the entire drug discovery cascade, ensuring that decisions are based on a foundation of scientific truth. The principles and protocols outlined in this guide provide a clear path to achieving that standard.
References
GW406381, a Novel COX-2 Inhibitor, Attenuates Spontaneous Ectopic Discharge in Sural Nerves of Rats Following Chronic Constriction Injury. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. (2020, May 8). Analyst (RSC Publishing). Retrieved February 3, 2026, from [Link]
Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved February 3, 2026, from [Link]
Basics of Enzymatic Assays for HTS. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved February 3, 2026, from [Link]
Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. (2012, May 1). NCBI. Retrieved February 3, 2026, from [Link]
Kinetics and mechanism of jack bean urease inhibition by Hg2+. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]
On the reproducibility of enzyme reactions and kinetic modelling. (2022, March 31). PubMed. Retrieved February 3, 2026, from [Link]
Factors affecting enzyme activity. (n.d.). Monash University. Retrieved February 3, 2026, from [Link]
On the reproducibility of enzyme reactions and kinetic modelling. (2021, October 21). arXiv. Retrieved February 3, 2026, from [Link]
A randomized, double-blind, placebo-controlled trial of a selective COX-2 inhibitor, GW406381, in patients with postherpetic neuralgia. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4-9. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
What enzyme sample should be used for kinetics? (2014, May 20). ResearchGate. Retrieved February 3, 2026, from [Link]
Inhibition of the urea-urease reaction by the components of the zeolite imidazole frameworks-8 and the formation of. (n.d.). Usiena air. Retrieved February 3, 2026, from [Link]
Pharmacology - Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2018, March 12). YouTube. Retrieved February 3, 2026, from [Link]
What is the mechanism of Epirizole? (2024, July 17). Patsnap Synapse. Retrieved February 3, 2026, from [Link]
Factors That Affects Enzyme Activity. (2021, July 19). Conduct Science. Retrieved February 3, 2026, from [Link]
Validation and characterization of uninhibited enzyme kinetics performed in multiwell plates. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
On the reproducibility of enzyme reactions and kinetic modelling. (2021, October 15). ResearchGate. Retrieved February 3, 2026, from [Link]
Top 5 Methods Devised for Enzyme Kinetics Measurement. (n.d.). Biology Discussion. Retrieved February 3, 2026, from [Link]
Kinetics of jack bean urease inhibition by 2,3-dichloro-1,4-naphthoquinone. Elucidation of the mechanism: redox cycling and sulfhydryl arylation. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
19.5: Factors Affecting Enzyme Activity. (2023, August 4). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]
Development and Validation of a Functional Antibody Assay for Evaluating Protein-Based Pneumococcal Vaccines. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
Mechanism of action of anti-inflammatory drugs. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
Basics of enzyme kinetics graphs. (n.d.). Khan Academy. Retrieved February 3, 2026, from [Link]
Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4–9. (n.d.). FKIT. Retrieved February 3, 2026, from [Link]
I want to validate my Enzyme activity data using bioinformatics tools. Any suggestions regarding which bioinfo tools can be used for the same? (2016, August 31). ResearchGate. Retrieved February 3, 2026, from [Link]
Strategic Guide: Mapping Covalent Binding Sites of 1-(2,6-Dichlorobenzyloxy)urea
This guide outlines a rigorous, comparative approach to identifying the covalent binding sites of 1-(2,6-Dichlorobenzyloxy)urea , a structural analogue of N-alkoxyureas (e.g., hydroxyurea derivatives). Given the chemical...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a rigorous, comparative approach to identifying the covalent binding sites of 1-(2,6-Dichlorobenzyloxy)urea , a structural analogue of N-alkoxyureas (e.g., hydroxyurea derivatives). Given the chemical nature of this compound—possessing a potentially reactive N-alkoxy moiety and a urea core—it likely engages targets via radical mechanisms (e.g., Ribonucleotide Reductase quenching) or specific nucleophilic attack if metabolically activated.
The following protocols prioritize Mass Spectrometry (MS) and X-ray Crystallography as the primary validation tools.
Chemical Reactivity & Mechanistic Basis
Before experimental mapping, one must define the potential "warhead" mechanism to predict the mass shift (
) on the protein. 1-(2,6-Dichlorobenzyloxy)urea (MW: ~235.07 Da) presents two primary covalent modalities:
Radical-Mediated Adducts: Similar to hydroxyurea, the N-alkoxy group can generate radical species that quench tyrosyl radicals (common in RNR or Lipoxygenases). This often results in oxidation or complex adducts.
Carbamylation or Alkylation: If the urea moiety hydrolyzes or rearranges (e.g., to an isocyanate-like intermediate), it may carbamylate Lysine (
-amino) or Serine/Cysteine residues.
Potential Mass Shift 1 (Carbamylation): +43.01 Da (-CONH
).
Potential Mass Shift 2 (Intact Adduct - H): +234.06 Da.
Comparative Analysis of Identification Methods
The following table compares the three industry-standard approaches for mapping this specific compound.
Feature
Bottom-Up Proteomics (LC-MS/MS)
Intact Protein MS (Top-Down)
X-Ray Crystallography
Primary Output
Exact residue location (e.g., Cys145, Tyr122).
Stoichiometry & Total Mass Shift ().
3D atomic coordinates of the bond.
Sensitivity
High: Detects low-occupancy modifications.
Medium: Requires high occupancy (>10-20%).
Low: Requires stable, high-occupancy crystals.
Throughput
High (can screen multiple conditions).
High (rapid "Go/No-Go" check).
Low (resource-intensive).
Suitability for this Urea
Best for Mapping. Can detect labile adducts if digestion is gentle.
Best for Validation. Confirms the compound binds covalently.[1]
Gold Standard. Defines the bond geometry (e.g., N-O vs. C-N).
Limitations
Coverage gaps; labile modifications may be lost during ionization.
Cannot pinpoint the exact residue easily.
Crystal packing may occlude binding sites.
Detailed Experimental Protocols
Phase 1: The "Go/No-Go" Validation (Intact MS)
Objective: Confirm covalent binding and determine the precise mass shift.
Incubation:
Prepare Protein X (5–10 µM) in non-nucleophilic buffer (e.g., HEPES pH 7.5; avoid Tris).
Co-crystallization: Incubate protein with compound (1-2 mM) prior to setting drops.
Soaking: If co-cryst fails, soak apo crystals with high-concentration compound (saturated solution) for 1–24 hours.
Diffraction & Refinement:
Solve structure (Molecular Replacement).
Inspect difference density maps (
) at 3.0 for unexplained density near active site nucleophiles or tyrosyl centers.
Model the ligand (C8H8Cl2N2O2) into the density.
Visualizing the Workflow
The following diagram illustrates the decision logic for characterizing the binding site.
Caption: Workflow for identifying covalent adducts. Phase 1 confirms binding; Phase 2 maps the residue; Phase 3 defines geometry.
References
Singh, J., et al. (2011). "The resurgence of covalent drugs."[2] Nature Reviews Drug Discovery, 10, 307–317. Link
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link
Åsten, M. W., et al. (2014). "Covalent modification of proteins by isocyanates: A mass spectrometry approach." Chemical Research in Toxicology, 27(10), 1676–1684. Link
Stubbe, J., & van der Donk, W. A. (1998). "Protein Radicals in Enzyme Catalysis." Chemical Reviews, 98(2), 705–762. (Relevant for N-alkoxyurea radical mechanisms). Link
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,6-Dichlorobenzyloxy)urea
Section 1: Hazard Assessment and Regulatory Framework Inferred Hazard Profile Due to the 2,6-dichloro substitution on the benzyl group, 1-(2,6-Dichlorobenzyloxy)urea should be handled as a substance with potential for en...
Author: BenchChem Technical Support Team. Date: February 2026
Section 1: Hazard Assessment and Regulatory Framework
Inferred Hazard Profile
Due to the 2,6-dichloro substitution on the benzyl group, 1-(2,6-Dichlorobenzyloxy)urea should be handled as a substance with potential for environmental persistence and toxicity. Halogenated aromatic compounds are often toxic to aquatic life and may resist natural degradation. Thermal decomposition can release toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and carbon oxides. Therefore, all waste containing this compound must be considered hazardous.
Governing Regulations
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) . The RCRA framework establishes a "cradle-to-grave" system for managing hazardous waste. As the generator of the waste, you are legally responsible for its safe disposal. Key steps under RCRA involve waste identification, proper accumulation and storage, and disposal through a licensed Treatment, Storage, and Disposal Facility (TSDF).[2][3] State and local regulations may be more stringent than federal requirements.[4][5]
Section 2: Safe Handling and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are wearing the appropriate PPE to prevent exposure. The causality is clear: preventing skin contact, inhalation, and eye exposure is paramount when handling potentially toxic, powdered substances.
PPE Category
Specification
Rationale
Hand Protection
Nitrile or neoprene gloves, tested according to EN 374.
Provides a chemical-resistant barrier to prevent dermal absorption.
Eye Protection
ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.
Protects against splashes of solutions or airborne dust particles.
Body Protection
Chemical-resistant lab coat or apron.
Prevents contamination of personal clothing.
Respiratory
If handling bulk powder outside a fume hood, a NIOSH-approved respirator with a particulate filter is advised.
Minimizes the risk of inhaling fine dust particles, which can cause respiratory irritation.[6]
General Handling Advice: Always handle this chemical waste within a certified chemical fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are immediately accessible. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7]
Section 3: Waste Characterization and Segregation Protocol
Proper segregation is a self-validating system; it prevents dangerous reactions and ensures waste streams are managed correctly by the disposal facility.
Step 1: Identify Waste Streams
Categorize all waste related to 1-(2,6-Dichlorobenzyloxy)urea into one of the following streams:
Step 2: Segregate from Incompatible Materials
Store waste containing 1-(2,6-Dichlorobenzyloxy)urea separately from other chemical waste categories.
DO NOT mix with strong oxidizing agents, strong acids, or strong bases.
CRITICAL: Keep this halogenated waste stream separate from non-halogenated organic solvent waste. This is crucial as disposal methods, particularly incineration, differ significantly and mixing can increase disposal costs and complexity.[8]
Step 3: Use Appropriate Waste Containers
Use only containers made of compatible materials (e.g., high-density polyethylene - HDPE) that are in good condition and have a secure, leak-proof lid.[9]
Affix a "Hazardous Waste" label to the container immediately. Fill out the label completely, including the full chemical name: "1-(2,6-Dichlorobenzyloxy)urea," and the approximate concentration and quantity.
Personal protective equipment for handling 1-(2,6-Dichlorobenzyloxy)urea
Executive Summary & Chemical Profile 1-(2,6-Dichlorobenzyloxy)urea is a specialized substituted N-alkoxyurea derivative.[1][2][3][4] While often used as a synthesis intermediate for benzoylurea insecticides (e.g., Lufenu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
1-(2,6-Dichlorobenzyloxy)urea is a specialized substituted N-alkoxyurea derivative.[1][2][3][4] While often used as a synthesis intermediate for benzoylurea insecticides (e.g., Lufenuron-type scaffolds) or pharmaceutical targets, its specific toxicological profile is frequently under-documented in public databases compared to the final APIs.[1][2][3]
The Safety Imperative:
As a Senior Scientist, I must emphasize that the absence of a specific LD50 value does not imply safety. Structurally, this compound combines a lipophilic dichlorobenzyloxy tail (facilitating dermal absorption) with a urea moiety (potential for biological activity).[1][2][3][4]
Physical State: Crystalline Solid (High potential for electrostatic dust generation).[2][3][4]
Primary Route of Entry: Inhalation of dust; Dermal absorption via solvent vehicles.[2][3][4]
Predicted Hazards: Skin/Eye Irritant (Category 2), Specific Target Organ Toxicity (Respiratory Irritation).[1][2][3][4]
Precautionary Principle: Treat as a Band 3 Compound (Potent/Irritant) until specific toxicology data proves otherwise.[2][3][4]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure during specific laboratory workflows. It moves beyond "standard precautions" to address the specific physicochemical properties of halogenated ureas.
Why Laminate for Solubilization? This compound is likely soluble in dipolar aprotic solvents (DMSO, DMF).[2][3][4] Standard nitrile gloves are permeable to DMSO within minutes.[2][3][4] If the urea is dissolved in DMSO, the solvent acts as a "Trojan Horse," carrying the toxin through the glove and skin.[2][3][4] Use Silver Shield® or double-glove with immediate change protocols when using DMSO. [1][2][3][4]
Operational Workflow & Engineering Controls
Phase A: Static Control & Weighing
Substituted ureas are notorious for accumulating static charge, causing "fly-away" powder that contaminates balances and increases inhalation risk.[1][2][3][4]
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[2][3][4]
Static Mitigation: Use an ionizing anti-static gun (e.g., Zerostat) on the weighing boat and spatula before dispensing.[2][3][4]
Technique: Do not use a metal spatula directly if the powder is fluffy; use a PTFE-coated scoop to reduce friction charging.[2][3][4]
Phase B: Solubilization & Reaction
Solvent Choice: Anticipate solubility in DMSO, DMF, or warm Methanol.[2][3][4]
The "Red Zone": The moment the solid enters the solvent, the risk profile shifts from inhalation to rapid dermal absorption.[2][3][4]
Labeling: All flasks must be labeled "Halogenated Urea Intermediate – TOXIC" immediately.
Phase C: Decontamination
Surface Clean: Wipe balance areas with a surfactant (soap/water) followed by Isopropanol.[2][3][4] The surfactant lifts the lipophilic dust; the alcohol finishes the clean.[2][3][4]
Tool Clean: Rinse spatulas with acetone into a specific "Halogenated Waste" beaker inside the hood.[2][3][4]
Visualization: Safety Decision Logic
The following diagram illustrates the decision-making process for PPE based on the state of the chemical.
Figure 1: PPE and Engineering Control Decision Tree based on physical state.
Waste Disposal & Emergency Response
Disposal Protocol
This compound contains Chlorine (Halogen) and Nitrogen (Urea).[1][2][3][4] It must not be bulked with non-halogenated solvents.[2][3][4]
Stream Selection: Segregate into "Halogenated Organic Waste" .[2][3][4]
Compatibility: Do not mix with strong oxidizers (e.g., Nitric Acid), as N-alkoxyureas can potentially form unstable N-nitroso compounds or chloramines under specific oxidative stress.[1][2][3][4]
Dry Spill: Do not sweep (creates dust).[2][3][4] Cover with a damp paper towel (water/surfactant) to suppress dust, then wipe up.[2][3][4] Dispose of towels as hazardous waste.[2][3][4]
Solution Spill: Cover with an absorbent pad (vermiculite or polypad).[2][3][4] If dissolved in DMSO, do not touch pads with standard nitrile gloves —use tongs or heavy-duty butyl/laminate gloves.[1][2][3][4]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for substituted ureas and benzoylureas.[2][3][4] Retrieved from [Link][1][2][3][4]
European Chemicals Agency (ECHA). Guidance on the safe handling of halogenated organic intermediates.[2][3][4] Retrieved from [Link][1][2][3][4]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2][3][4] Retrieved from [Link]